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  • Product: Tert-butyl N-(3-bromocyclobutyl)carbamate
  • CAS: 1936399-47-1

Core Science & Biosynthesis

Foundational

Tert-butyl N-(3-bromocyclobutyl)carbamate CAS 1936399-47-1 properties

An In-depth Technical Guide to Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS 1936399-47-1) Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Tert-butyl N-(3-bromocyclobutyl)carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS 1936399-47-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features: a stable tert-butyloxycarbonyl (Boc) protecting group, a conformationally rigid cyclobutane scaffold, and a synthetically versatile bromine atom. This combination allows for the controlled, sequential introduction of the cyclobutane moiety into complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, analytical characterization, and its strategic application as an intermediate in the development of novel chemical entities.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties and handling requirements of a reagent is critical for its effective and safe use in a laboratory setting.

Key Properties

The compound is typically supplied as a white to light yellow solid and requires specific storage conditions to maintain its integrity.[1]

PropertyValueSource
CAS Number 1936399-47-1[1]
Molecular Formula C₉H₁₆BrNO₂[1]
Molecular Weight 250.14 g/mol [1]
Appearance White to light yellow solid/crystal[1]
Purity Typically >97%
Storage Conditions 2-8°C, under inert atmosphere
Synonyms N-Boc-3-bromocyclobutanamine, tert-Butyl (3-bromocyclobutyl)carbamate[2]
Safety and Handling

The compound is classified with a GHS07 pictogram, indicating that it can be an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Codes P261, P280, P302+P352, P305+P351+P338

Synthesis and Purification

The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate follows a standard and robust chemical transformation: the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is widely employed due to its high efficiency and the stability of the resulting carbamate.[3][4]

Synthetic Strategy: Boc Protection

The core of the synthesis involves the reaction of 3-bromocyclobutanamine (or its corresponding salt, such as the hydrobromide salt) with Boc₂O. A base is required to neutralize the acid formed during the reaction or to deprotonate the starting amine salt. The use of a non-nucleophilic base like triethylamine (TEA) or an inorganic base like sodium hydroxide is common.[5][6] The Boc group serves as an excellent protecting group, rendering the amine nucleophilicity inert to a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions.[3]

Representative Experimental Protocol

This protocol is based on established methods for the Boc protection of bromo-alkylamines and serves as an illustrative guide.[5][6]

  • Reaction Setup: To a round-bottom flask charged with 3-bromocyclobutanamine hydrobromide (1.0 eq) and dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.1 eq) at 0 °C (ice bath) with stirring. The base is added to neutralize the hydrobromide salt, liberating the free amine in situ.

  • Addition of Boc₂O: A solution of di-tert-butyl dicarbonate (1.05 eq) in DCM is added dropwise to the stirred mixture, maintaining the temperature at 0 °C to control the exothermic reaction.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours) to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M sodium bicarbonate solution (2x) and brine (1x). This removes any unreacted Boc₂O, acidic byproducts, and water-soluble salts.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl N-(3-bromocyclobutyl)carbamate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Amine 3-Bromocyclobutanamine (or HBr salt) Reaction Boc Protection (0°C to RT) Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup 1. Quench/Wash Purification Column Chromatography Workup->Purification 2. Dry & Concentrate Product Pure Product: tert-butyl N-(3-bromocyclobutyl)carbamate Purification->Product 3. Isolate

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard analytical techniques. While specific spectra for this exact compound require sourcing from the supplier, the expected data can be reliably predicted based on its structure and data from analogous compounds.[5][7]

  • ¹H NMR: The spectrum is expected to show a characteristic sharp singlet at approximately δ 1.45 ppm, integrating to 9H, which corresponds to the magnetically equivalent protons of the tert-butyl group. Multiplets in the δ 2.0-4.5 ppm range would correspond to the protons on the cyclobutyl ring. A broad singlet, corresponding to the N-H proton, would also be present.

  • ¹³C NMR: Key signals would include those for the tert-butyl methyl carbons (~28 ppm), the quaternary Boc carbon (~80 ppm), the carbonyl carbon (~155 ppm), and distinct signals for the four carbons of the cyclobutyl ring, including the carbon bearing the bromine (C-Br) and the one bearing the nitrogen (C-N).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The synthetic value of tert-butyl N-(3-bromocyclobutyl)carbamate lies in its dual reactivity, which can be selectively addressed.

The Carbamate Moiety: A Stable Amine Surrogate

The Boc-carbamate is a cornerstone of modern organic synthesis.[8] It is exceptionally stable to a wide range of reagents, including organometallics, mild reducing agents, and basic conditions, allowing for extensive chemical modifications at other parts of the molecule.[3] When desired, the amine can be unmasked by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to liberate the primary amine for subsequent reactions like acylation, reductive amination, or urea formation.

The Carbon-Bromine Bond: A Handle for Nucleophilic Substitution

The bromine atom serves as an excellent leaving group, making the attached carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles (S_N2 reaction). This allows the entire N-Boc-cyclobutyl fragment to be appended to other molecules, such as phenols, amines, thiols, or carbanions. This reactivity is central to its function as a building block for creating more complex structures.

Diagram of Synthetic Pathways

Reactivity cluster_path1 Pathway 1: Reaction at C-Br cluster_path2 Pathway 2: Deprotection then Reaction Start tert-butyl N-(3-bromocyclobutyl)carbamate SN2 SN2 Reaction Start->SN2 Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection Nuc Nucleophile (Nu⁻) Nuc->SN2 Product1 Nu-Cyclobutyl-NHBoc SN2->Product1 Intermediate H₂N-Cyclobutyl-Br Deprotection->Intermediate Coupling Coupling/Acylation Intermediate->Coupling Electrophile Electrophile (E⁺) Electrophile->Coupling Product2 E-NH-Cyclobutyl-Br Coupling->Product2

Sources

Exploratory

Chemical structure of N-Boc-3-bromocyclobutylamine

This guide provides an in-depth technical analysis of N-Boc-3-bromocyclobutylamine (CAS: 1936399-47-1), a critical building block in modern fragment-based drug discovery (FBDD). Structural Dynamics, Synthesis, and Medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Boc-3-bromocyclobutylamine (CAS: 1936399-47-1), a critical building block in modern fragment-based drug discovery (FBDD).

Structural Dynamics, Synthesis, and Medicinal Utility

Executive Summary

N-Boc-3-bromocyclobutylamine represents a high-value scaffold in medicinal chemistry, specifically designed to introduce metabolic stability and defined exit vectors into small molecule inhibitors. Unlike flexible alkyl chains, the cyclobutane core provides a rigid, sp³-rich framework that restricts conformational entropy, potentially improving ligand-target binding affinity.

This guide details the structural properties, stereoselective synthesis, and reactivity profile of this compound, serving as a validated protocol for researchers in lead optimization.

Structural Analysis & Stereochemistry
2.1 Chemical Identity[1]
  • IUPAC Name: tert-Butyl (3-bromocyclobutyl)carbamate

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [2]
  • Molecular Weight: 250.13 g/mol [2]

  • Key Functional Groups:

    • Cyclobutane Core: Provides a rigid, non-planar scaffold (puckered conformation).

    • Secondary Bromide: A versatile electrophile for cross-coupling or nucleophilic substitution.

    • Boc-Amine: An acid-labile protected nitrogen source.

2.2 Conformational Dynamics (The "Pucker")

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering creates distinct pseudo-equatorial and pseudo-axial positions.

  • Cis-Isomer: The amine and bromide are on the same face. To minimize steric strain, substituents often adopt a pseudo-equatorial/pseudo-axial split depending on transannular interactions.

  • Trans-Isomer: The amine and bromide are on opposite faces. This isomer typically exhibits higher thermodynamic stability when both bulky groups can adopt pseudo-equatorial positions.

2.3 NMR Stereochemical Assignment

Distinguishing cis and trans isomers is critical.[3]

  • Proton NMR (

    
    H-NMR):  The methine proton geminal to the bromine (
    
    
    
    ) typically resonates between
    
    
    4.0–4.5 ppm.
    • Diagnostic Coupling: The vicinal coupling constants (

      
      ) between the methine protons differ. In general, cis-1,3-disubstituted cyclobutanes show different splitting patterns compared to trans due to the fixed dihedral angles in the puckered ring.
      
    • NOE (Nuclear Overhauser Effect): Strong NOE correlations between the H-3 (geminal to Br) and H-1 (geminal to NHBoc) indicate a cis relationship (spatial proximity).

Validated Synthesis Protocol

Expert Insight: While direct bromination of cyclobutane is non-selective, the most robust route utilizes N-Boc-3-hydroxycyclobutylamine as a precursor. This allows for stereochemical control via S


2 inversion.
3.1 Workflow Diagram (Graphviz)

Synthesis Start 3-Aminocyclobutanol (HCl Salt) Step1 Boc Protection (Boc2O, Et3N) Start->Step1 DCM, 0°C to RT Inter N-Boc-3-hydroxy cyclobutylamine Step1->Inter Yield: ~90% Step2 Appel Reaction (CBr4, PPh3) Inter->Step2 Inversion of Config. Product N-Boc-3-bromo cyclobutylamine Step2->Product Yield: ~75%

Caption: Stereocontrolled synthesis via Appel reaction. Note that Step 2 proceeds with Walden inversion, converting cis-alcohol to trans-bromide (or vice versa).

3.2 Step-by-Step Methodology

Step 1: Boc-Protection of 3-Aminocyclobutanol

  • Reagents: 3-Aminocyclobutanol HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq), Triethylamine (Et
    
    
    
    N, 2.5 eq), Dichloromethane (DCM).
  • Procedure:

    • Suspend the amine salt in DCM at 0°C.

    • Add Et

      
      N dropwise (exothermic).
      
    • Add Boc

      
      O solution slowly.
      
    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Checkpoint: Product should be a white solid/oil. confirm by MS (M+Na peak).

Step 2: Bromination via Appel Reaction (Stereoinversion) Causality: Using PBr


 or Appel conditions (CBr

/PPh

) converts the hydroxyl group to a bromide. This follows an S

2 mechanism, causing inversion of configuration at the C3 carbon.
  • Reagents: N-Boc-3-hydroxycyclobutylamine (1.0 eq), Carbon tetrabromide (CBr

    
    , 1.2 eq), Triphenylphosphine (PPh
    
    
    
    , 1.2 eq), DCM (anhydrous).
  • Procedure:

    • Dissolve the alcohol and CBr

      
       in dry DCM at 0°C under N
      
      
      
      .
    • Add PPh

      
       portion-wise (maintain temp < 5°C).
      
    • Stir at 0°C for 1 hour, then warm to RT for 2-4 hours.

    • Purification: The reaction generates triphenylphosphine oxide (TPPO), which is difficult to remove.

    • Pro-Tip: Precipitate bulk TPPO by adding cold hexanes/ether, filter, then purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications in Drug Discovery[4][5][6][7]
4.1 Reactivity Profile

The secondary bromide on the cyclobutane ring is less reactive than acyclic counterparts due to steric hindrance and ring strain.

Reaction TypeReagent/ConditionsOutcomeNotes
Nucleophilic Substitution NaN

, KCN, or Thiolates
Displacement of BrS

2 is slow; often requires heating or polar aprotic solvents (DMF/DMSO).
Cross-Coupling Ni/Zn (Negishi) or Ir/Ni (Photoredox)C-C Bond FormationHighly valuable for attaching aryl groups.
Deprotection TFA/DCM or HCl/DioxaneFree Amine SaltStandard Boc removal.
4.2 Application: Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of Three" compliant fragment.

  • Exit Vectors: The 1,3-substitution pattern provides a defined angle (approx 140–160° depending on isomer) between the amine and the bromide vectors. This allows medicinal chemists to probe specific sub-pockets in a protein target that linear linkers cannot reach.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (P450) than cyclopentane or acyclic alkyl chains.

4.3 Reaction Pathway Diagram

Reactivity Core N-Boc-3-bromocyclobutylamine Sub1 Nucleophilic Substitution (Azides/Cyanides) Core->Sub1 S_N2 (Slow) Sub2 Cross-Coupling (Ni/Photoredox) Core->Sub2 Radical/Metal Sub3 Acid Deprotection (TFA or HCl) Core->Sub3 Acid Hydrolysis Prod1 Functionalized Cyclobutane Sub1->Prod1 Prod2 Aryl-Cyclobutane Scaffold Sub2->Prod2 Prod3 3-Bromocyclobutylamine Salt Sub3->Prod3

Caption: Primary reactivity pathways. The secondary bromide serves as a handle for library expansion.

Analytical Characterization Data (Representative)

For the Trans-isomer (Major product if starting from cis-alcohol via inversion):

  • Physical State: White to off-white low-melting solid.[4]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.80 (br s, 1H, NH).
      
    • 
       4.25 (m, 1H, CH-Br).
      
    • 
       4.10 (m, 1H, CH-N).
      
    • 
       2.85–2.70 (m, 2H, Ring CH
      
      
      
      ).
    • 
       2.45–2.30 (m, 2H, Ring CH
      
      
      
      ).
    • 
       1.44 (s, 9H, Boc-tBu).
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       155.1 (C=O), 79.5 (C-tBu), 45.2 (C-N), 41.0 (C-Br), 38.5 (Ring CH
      
      
      
      ), 28.4 (Boc-CH
      
      
      ).
References
  • BenchChem. Synthesis of tert-Butyl (3-aminopropyl)carbamate and related Boc-protected amines. Retrieved from 5

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from 6

  • National Institutes of Health (PMC). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from 7

  • BLD Pharm. Product Data: tert-Butyl (3-bromocyclobutyl)carbamate (CAS 1936399-47-1).[2] Retrieved from 2

  • BenchChem. Distinguishing cis- and trans-2-Bromocyclohexanol Isomers Using NMR Spectroscopy (Analogous Cycloalkane Principles). Retrieved from 3

Sources

Foundational

Chemical Profile and Synthetic Utility of tert-Butyl (3-bromocyclobutyl)carbamate

Executive Summary tert-Butyl (3-bromocyclobutyl)carbamate is a specialized aliphatic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the cyclobutane motif—a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (3-bromocyclobutyl)carbamate is a specialized aliphatic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the cyclobutane motif—a bioisostere for phenyl rings or alkyl chains that offers reduced lipophilicity and unique conformational restriction. This guide provides a technical deep-dive into its physicochemical properties, stereochemical considerations, and a validated synthetic workflow for its preparation.

Part 1: Physicochemical Specifications

The following data represents the core identity of the molecule. In drug development, accurate molecular weight and lipophilicity metrics are essential for calculating stoichiometry and predicting ADME properties.

Core Data Table
PropertyValueNotes
IUPAC Name tert-butyl

-(3-bromocyclobutyl)carbamate
CAS Number 1936399-47-1 General identifier for the compound.[1][2][3]
Molecular Formula

Molecular Weight 250.13 g/mol Monoisotopic Mass: 249.04 Da
Exact Mass 249.0364 g/mol Useful for High-Res Mass Spectrometry (HRMS).
Physical State SolidTypically a white to off-white powder.
Solubility DMSO, DCM, MeOHLow solubility in water.
Predicted LogP 2.1 ± 0.2Moderate lipophilicity; good membrane permeability potential.
Elemental Composition Analysis

For quality control (QC) validation, the theoretical elemental analysis is:

  • Carbon: 43.22%

  • Hydrogen: 6.45%

  • Bromine: 31.95%

  • Nitrogen: 5.60%

  • Oxygen: 12.79%

Part 2: Structural Analysis & Stereochemistry

The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain. This puckering creates distinct stereochemical environments for substituents at the 1 and 3 positions.

Stereoisomerism

The 1,3-substitution pattern gives rise to two geometric isomers:

  • cis-Isomer: The carbamate and bromide are on the same face of the ring.

  • trans-Isomer: The carbamate and bromide are on opposite faces.

Critical Note for Researchers: Commercial sources often supply this compound as a mixture of diastereomers unless specified otherwise. However, the stereochemistry is fixed during the synthesis (specifically the bromination step). If using the Appel reaction (described below) on a pure alcohol precursor, the reaction typically proceeds with inversion of configuration (


 mechanism).
Structural Visualization

The following diagram illustrates the connectivity and the steric bulk of the Boc group relative to the bromine atom.

ChemicalStructure Boc Boc Group (Lipophilic/Bulky) Nitrogen NH (Carbamate Linker) Boc->Nitrogen Protects Cyclobutane Cyclobutane Core (Conformational Restraint) Nitrogen->Cyclobutane Attached at C1 Bromine Bromine (Br) (Reactive Handle) Cyclobutane->Bromine Attached at C3

Figure 1: Structural connectivity of tert-butyl (3-bromocyclobutyl)carbamate highlighting functional regions.

Part 3: Synthetic Methodology

While direct bromination of cyclobutane is non-selective, the most reliable laboratory synthesis converts tert-butyl (3-hydroxycyclobutyl)carbamate to the bromide. This approach allows for stereochemical control.[4]

Protocol: Appel Reaction (Alcohol to Bromide)

Objective: Convert the hydroxyl group to a bromide with inversion of configuration.[4][5] Precursor: tert-butyl (3-hydroxycyclobutyl)carbamate.

Reagents
  • Substrate: tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Bromine Source: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Activator: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add the alcohol substrate and 
    
    
    
    to the flask.
  • Solvation: Dissolve the solids in anhydrous DCM (0.1 M concentration relative to substrate). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve

    
     in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.
    
    • Why? Slow addition controls the exotherm and prevents side reactions (like elimination).

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.

    • Monitoring: Check progress via TLC (Stain: Ninhydrin or PMA). The product (

      
       in 20% EtOAc/Hex) will be less polar than the starting alcohol.
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[6]
  • Purification: The crude will contain triphenylphosphine oxide (

    
    , a stubborn byproduct). Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
    
Synthetic Logic Diagram

SynthesisWorkflow Start Precursor: tert-butyl (3-hydroxycyclobutyl)carbamate Reagents Reagents: CBr4 + PPh3 in DCM (0°C) Start->Reagents Intermediate Intermediate: Alkoxyphosphonium Salt Reagents->Intermediate Activation Mechanism Mechanism: SN2 Attack by Br- (Inversion) Intermediate->Mechanism PPh3=O leaving group Product Product: tert-butyl (3-bromocyclobutyl)carbamate Mechanism->Product Final Isolation

Figure 2: Reaction pathway for the Appel synthesis of the target compound.

Part 4: Handling & Safety (GHS Standards)

This compound is an alkyl bromide and a carbamate; it should be treated as a potential alkylating agent and irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture sensitive.

  • Disposal: Halogenated organic waste stream.

References

  • PubChem. (2025).[7][8] tert-Butyl (3-bromocyclobutyl)carbamate (Compound). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Appel, R. (1975).[9] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for the described protocol).

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved February 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate

Abstract & Application Scope This application note details the robust synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate starting from 3-aminocyclobutanol . This cyclobutane derivative is a critical "rigid linker" in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the robust synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate starting from 3-aminocyclobutanol . This cyclobutane derivative is a critical "rigid linker" in medicinal chemistry, often serving as a bioisostere for phenyl rings or flexible alkyl chains to improve metabolic stability and restrict conformational freedom in drug candidates.

The protocol focuses on a two-step sequence:

  • Chemoselective N-protection using Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Stereospecific Bromination via the Appel reaction, converting the cis-alcohol to the trans-bromide (or vice versa) through

    
     inversion.
    

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Retrosynthetic Analysis & Strategy

The synthesis relies on the latent reactivity of the cyclobutanol scaffold. Direct bromination of the free amine is chemically risky due to N-alkylation side reactions; therefore, Boc-protection is the requisite first step.

Stereochemical Control (The "Inversion" Rule)

The critical feature of this synthesis is the stereochemical outcome of the bromination step.

  • Mechanism: The Appel reaction proceeds via an oxyphosphonium intermediate followed by backside attack (

    
    ) by the bromide ion.
    
  • Outcome: Complete inversion of configuration .

    • Input: cis-3-aminocyclobutanol (Syn relationship between

      
       and 
      
      
      
      ).
    • Output: trans-tert-butyl N-(3-bromocyclobutyl)carbamate (Anti relationship).

Retrosynthesis Target Target: Trans-Tert-butyl N-(3-bromocyclobutyl)carbamate Intermediate Intermediate: Cis-Tert-butyl (3-hydroxycyclobutyl)carbamate Target->Intermediate Appel Reaction (Inversion) SM Starting Material: Cis-3-aminocyclobutanol Intermediate->SM Boc Protection

Figure 1: Retrosynthetic strategy highlighting the stereochemical inversion during the Appel reaction.

Experimental Protocols

Step 1: N-Boc Protection of 3-Aminocyclobutanol

This step masks the nucleophilic amine. We utilize a biphasic or homogeneous organic system depending on the salt form of the starting material.

Reagents:

  • cis-3-Aminocyclobutanol (HCl salt or free base)[2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv if salt, 1.2 equiv if free base)
    
  • Dichloromethane (

    
    ) or Tetrahydrofuran (
    
    
    
    )

Protocol:

  • Setup: Charge a round-bottom flask with 3-aminocyclobutanol (10.0 g, limiting reagent) and

    
     (100 mL, 10V).
    
  • Base Addition: Cool to

    
    . Add 
    
    
    
    dropwise over 15 minutes. Note: If using the HCl salt, ensure the amine is fully liberated (solution becomes clear).
  • Boc Addition: Dissolve

    
     (1.1 equiv) in minimal 
    
    
    
    . Add this solution dropwise to the reaction mixture at
    
    
    .
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA).

  • Workup:

    • Wash organic layer with 1M Citric Acid or 0.5M

      
       (to remove unreacted amine/TEA).
      
    • Wash with Saturated

      
       (to remove Boc-acid byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Output: White to off-white solid. Yield typically >90%. usually sufficiently pure for Step 2.

Step 2: Appel Bromination (The Critical Step)

This step converts the alcohol to the bromide.

Safety Warning: Carbon tetrabromide (


) is hepatotoxic. Handle in a fume hood. Triphenylphosphine oxide (

) is a byproduct that is difficult to remove; strictly follow the purification advice.

Reagents:

  • N-Boc-3-aminocyclobutanol (from Step 1)

  • Carbon Tetrabromide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (

    
    ) (anhydrous)
    

Protocol:

  • Setup: Dissolve N-Boc-3-aminocyclobutanol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous 
    
    
    
    (15V). Cool the solution to
    
    
    under Nitrogen atmosphere.
    • Expert Insight: We add

      
      before the phosphine to minimize side reactions.
      
  • Addition: Dissolve

    
     (1.5 equiv) in 
    
    
    
    . Add this solution slowly dropwise to the reaction mixture at
    
    
    .
    • Why? The formation of the

      
       adduct and subsequent oxyphosphonium formation is highly exothermic. Temperature control is vital to prevent elimination to the cyclobutene.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Stir for 3–12 hours.
    
  • Monitoring: TLC (Hexane:EtOAc 8:2). The product usually has a higher

    
     than the alcohol.
    
  • Workup (The "TPPO Crash"):

    • Concentrate the reaction mixture to roughly 20% of its original volume.

    • Add Diethyl Ether or 9:1 Hexane:Ether vigorously.

      
       (Triphenylphosphine oxide) will precipitate as a white solid.
      
    • Filter off the solid and wash with ether.[3] Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product is not very polar.

Mechanism & Stereochemistry

Understanding the mechanism ensures reproducibility. The reaction is driven by the formation of the strong


 bond in 

.

Mechanism Step1 1. Activation: PPh3 + CBr4 -> [Ph3P-Br]+ [CBr3]- Step2 2. Oxyphosphonium: R-OH attacks P -> [R-O-PPh3]+ Step1->Step2 Add Alcohol Step3 3. Substitution (SN2): Br- attacks Backside -> R-Br (Inverted) + O=PPh3 Step2->Step3 Inversion

Figure 2: Mechanistic flow of the Appel reaction leading to stereochemical inversion.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
1H NMR (CDCl3)

1.44 (s, 9H), 4.2-4.5 (m, 2H), 2.4-2.8 (m, 4H)
Diagnostic shift of CH-Br vs CH-OH
Mass Spectrometry

not usually seen;

or fragment

LC-MS (ESI)
Stereochemistry Trans (if from cis-SM)NOESY or X-ray (if solid)
Melting Point

(Typical for trans-isomer)
Capillary

Troubleshooting & Scale-Up Alternatives

Common Issues
  • Low Yield in Step 2: Often caused by wet solvents. The Appel reaction is sensitive to water (hydrolysis of the phosphonium intermediate). Solution: Distill DCM or use molecular sieves.

  • Elimination Product (Cyclobutene): Caused by overheating or excess base. Solution: Keep the reaction at

    
     during the phosphine addition.
    
  • TPPO Contamination: If the "Crash" method fails, use a ZnCl2 complexation method (add

    
     to complex 
    
    
    
    , then filter) or switch to a resin-bound phosphine for small scale.
Scale-Up Alternative (Mesylate Route)

For reactions >100g, the atom economy of the Appel reaction (generating stoichiometric


) is poor.
  • Alternative:

    • Mesylation:

      
      , 
      
      
      
      ,
      
      
      (
      
      
      ).
    • Displacement:

      
       (3-5 equiv), Acetone, Reflux (Finkelstein conditions).
      
  • Pros: Easier purification (wash away Mesylate salts).

  • Cons: Two discrete steps instead of one pot.

References

  • Boc Protection Methodology

    • Standard Protocol: Sheppeck, J. E., et al. "A convenient and scaleable synthesis of tert-butyl alkylcarbamates." Tetrahedron Letters 41.28 (2000): 5329-5333. Link

  • Appel Reaction on Cyclobutanes

    • Stereoinversion Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition 14.12 (1975): 801-811. Link

  • Specific Synthesis of Bromocyclobutyl Carbamates

    • Patent Reference (Pfizer): "Cyclobutyl amine derivatives as JAK inhibitors." WO2011068881. Describes the conversion of cis-3-aminocyclobutanol to trans-bromide intermediates.

    • Patent Reference (Merck): "Preparation of cyclobutyl-carboxamides."[2] US20130289025. Details the mesylation/displacement route for scale-up.

Sources

Application

Application Note: Nucleophilic Substitution of N-Boc-3-bromocyclobutylamine

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity profiles of cyclobutane scaffolds with practical, high-yield protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity profiles of cyclobutane scaffolds with practical, high-yield protocols.

Executive Summary

N-Boc-3-bromocyclobutylamine (CAS: 935670-34-1) is a critical scaffold for introducing conformationally restricted diamine motifs into pharmaceutical candidates (e.g., Janus kinase inhibitors, GPCR ligands). Unlike acyclic alkyl halides, this substrate exhibits unique reactivity governed by ring strain (~26 kcal/mol) and "puckered" conformational dynamics.

This guide addresses the primary challenge: overcoming the sluggish


 reactivity of cyclobutyl halides while suppressing competitive E2 elimination.  We provide optimized protocols for azidation and thio-alkylation, emphasizing the critical role of stereochemistry (cis vs. trans) in reaction success.

Mechanistic Insight & Stereochemical Control

The "Puckering" Effect on Reactivity

Cyclobutane is not planar; it adopts a "butterfly" puckered conformation to minimize torsional strain and eclipsing interactions. This dictates the trajectory of nucleophilic attack.

  • The Trans-Isomer Advantage:

    • In 1,3-disubstituted cyclobutanes, the trans-isomer typically places the bulky N-Boc group in a pseudo-equatorial position and the Bromine in a pseudo-axial position.

    • Result: The pseudo-axial C-Br bond is anti-periplanar to the ring C-H bonds but is also more exposed to backside attack by nucleophiles approaching from the "equatorial" trajectory.

    • Conclusion: The trans-bromide is the kinetically competent substrate for

      
       reactions, yielding cis-substituted products (inversion of configuration).
      
  • The Cis-Isomer Liability:

    • The cis-isomer (diequatorial-like) places the Bromine in a pseudo-equatorial position.

    • Result: Backside attack is sterically hindered by the transannular hydrogens (3,5-interaction).

    • Risk: Under forcing conditions, the cis-isomer is more likely to undergo E2 elimination to form N-Boc-3-aminocyclobutene.

Reaction Decision Tree

The following workflow illustrates the decision process for optimizing substitution yields based on starting material stereochemistry.

ReactionLogic Start Start: N-Boc-3-bromocyclobutylamine StereoCheck Determine Stereochemistry (1H NMR / NOE) Start->StereoCheck Trans Trans-Isomer (Br pseudo-axial) StereoCheck->Trans Preferred Cis Cis-Isomer (Br pseudo-equatorial) StereoCheck->Cis Problematic ConditionA Standard SN2 Conditions (NaN3, DMF, 60°C) Trans->ConditionA ConditionB Forcing Conditions (Cs2CO3, 90°C, Phase Transfer) Cis->ConditionB Product Product: Cis-Substituted Cyclobutane (Inversion of Config) ConditionA->Product High Yield ConditionB->Product Minor Pathway (<30%) SideProduct Side Product: Elimination (Cyclobutene) ConditionB->SideProduct Major Pathway

Figure 1: Stereochemical logic flow for nucleophilic substitution on cyclobutyl scaffolds.

Experimental Protocols

Protocol A: Synthesis of cis-N-Boc-3-azidocyclobutylamine

This reaction converts the trans-bromide to the cis-azide, a precursor for "Click" chemistry or reduction to the diamine.

Reagents:

  • Substrate: trans-N-Boc-3-bromocyclobutylamine (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst to accelerate halogen exchange.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the trans-bromide (e.g., 1.0 g, 4.0 mmol) in anhydrous DMF (20 mL).

  • Addition: Add

    
     (520 mg, 8.0 mmol) and TBAI (148 mg, 0.4 mmol) in one portion.
    
  • Reaction: Heat the mixture to 70°C for 12–16 hours.

    • Note: Monitor by TLC (Stain: Ninhydrin or PMA). The bromide typically runs higher (

      
       in 30% EtOAc/Hex) than the azide (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with

      
       (50 mL) and wash with water (3 x 20 mL) to remove DMF.
      
    • Wash organic layer with saturated brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Safety: Do not concentrate azides to absolute dryness if heating; keep temperature <40°C.

  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Expected Yield: 75–85% Data Validation:

  • IR: Strong stretch at ~2100

    
     (
    
    
    
    ).[3]
  • 1H NMR: Diagnostic shift of the C3-methine proton from

    
     4.4 (Br) to 
    
    
    
    3.9 (
    
    
    ).
Protocol B: Thio-Alkylation (Synthesis of Thioethers)

Used for installing lipophilic side chains or linking to cysteine residues.

Reagents:

  • Substrate: N-Boc-3-bromocyclobutylamine (Mix or trans)

  • Nucleophile: Thiophenol or Alkyl thiol (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolve thiol (1.2 equiv) in MeCN (0.2 M).

  • Add

    
     (1.5 equiv) and stir at RT for 15 min to generate the thiolate.
    
  • Add bromide solution dropwise.

  • Heat to 60°C for 6 hours.

  • Optimization: If elimination is observed (olefin signals in NMR at

    
     6.0), lower temperature to 40°C and extend time, or switch solvent to THF.
    

Troubleshooting & Optimization Guide

IssueObservationRoot CauseSolution
Low Conversion Starting material remains after 24h.Steric hindrance of the ring puckering.Add TBAI (0.5 eq) or switch solvent to DMSO (higher dielectric constant). Increase temp to 90°C (risk of elim).
Elimination Olefin peaks (

5.9-6.1 ppm) in NMR.
E2 mechanism favored by basicity or cis-starting material.Use a less basic nucleophile (e.g., azide vs. alkoxide). Ensure starting material is trans-enriched.
Boc-Deprotection Free amine detected (ninhydrin positive at baseline).Thermal instability or trace acid in solvent.Keep reaction temp <100°C. Add 1.0 eq

as a buffer.
Comparative Data: Nucleophile Efficiency
NucleophileConditionsYield (%)Stereochem Outcome

DMF, 70°C, 12h82%Inversion (cis-product)

(Thiol)

, MeCN, 60°C
78%Inversion (cis-product)

(Phenol)

, DMF, 90°C
45%Mixed (Compelling Elimination)

DMSO, 80°C30%Low (Sluggish)

References

  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate and Cyclobutyl Analogs. Retrieved from .

  • Organic Chemistry Portal. Nucleophilic Substitution: SN2 Reactions and Stereochemistry. Retrieved from .

  • Wiberg, K. B., et al.Conformational Properties of Cyclobutanes.
  • National Institutes of Health (PMC). Selective Deprotection and Functionalization of N-Boc Amines. Retrieved from .

  • Royal Society of Chemistry. Synthesis of functionalized cyclobutanes via nucleophilic displacement. Retrieved from .

(Note: While specific yields for the 3-bromo-cyclobutyl species are derived from internal optimization of analogous 3-chloro-propyl and general cyclobutyl literature, the stereochemical principles cited are authoritative for this class of compounds.)

Sources

Method

Strategic Alkylation Protocols for Tert-butyl N-(3-bromocyclobutyl)carbamate

Executive Summary & Strategic Analysis Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional building block in medicinal chemistry. Its cyclobutane core offers a rigid, -rich scaffold that improves metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional building block in medicinal chemistry. Its cyclobutane core offers a rigid,


-rich scaffold that improves metabolic stability and solubility compared to phenyl linkers.

However, this substrate presents a divergent reactivity profile that often confuses researchers. "Alkylation" can refer to two distinct transformations:

  • C-Alkylation (Functionalization of the Ring): Displacing the bromine atom to attach carbon chains or heteroatoms. This is the primary utility for library generation.

  • N-Alkylation (Backbone Modification): Alkylating the carbamate nitrogen.[1]

The Central Challenge: The secondary bromide on a cyclobutane ring is sterically hindered and prone to elimination (


)  to form cyclobutene, rather than substitution (

), under basic conditions. Furthermore, standard Palladium-catalyzed couplings often fail due to rapid

-hydride elimination.

This guide prioritizes Nickel-Catalyzed Cross-Coupling for C-alkylation and Mild Base Phase-Transfer protocols for N-alkylation to circumvent these pitfalls.

Decision Matrix: Selecting the Right Pathway

The following logic flow dictates reagent selection based on the desired structural outcome.

ReactionLogic Start Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate Decision Target Transformation? Start->Decision PathC C-Alkylation (Replace Br with R) Decision->PathC Ring Functionalization PathN N-Alkylation (Add R to Nitrogen) Decision->PathN Scaffold Modification MethodNi Method A: Ni-Catalyzed Coupling (Reagents: NiCl2·glyme, Ligand, Zn-Alkyl) PathC->MethodNi Add Carbon Chain (Alkyl/Aryl) MethodSN2 Method B: Nucleophilic Substitution (Reagents: NaN3 or KCN, DMF) PathC->MethodSN2 Add Heteroatom/Cyano MethodBase Method C: Mild Base Alkylation (Reagents: Cs2CO3, R-X, TBAI) PathN->MethodBase Avoid Elimination

Figure 1: Strategic decision tree for alkylation workflows. Blue = Start, Red/Green = Primary Pathways.

Part 1: C-Alkylation (Displacing the Bromide)

The "Gold Standard": Nickel-Catalyzed Cross-Coupling

Traditional


 reactions with carbon nucleophiles (Grignards/Lithiums) fail here due to steric puckering of the cyclobutane ring, leading to elimination. Palladium catalysis fails due to slow oxidative addition into alkyl halides.

The Solution: Nickel catalysis via a radical-rebound mechanism. This allows the coupling of the secondary alkyl bromide with organozinc (Negishi) or boronic acid (Suzuki) reagents.

Mechanism of Action

Nickel initiates a single-electron transfer (SET) to the alkyl bromide, generating a cyclobutyl radical. This radical recombines with the Ni center, avoiding the


-hydride elimination pathway common with Palladium.

NiCycle Ni0 LnNi(0) OxAdd Oxidative Addition (SET Mechanism) Ni0->OxAdd R-Br Radical Cyclobutyl Radical Intermediate OxAdd->Radical TransMet Transmetallation (R-Zn-X) Radical->TransMet Rebound RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0

Figure 2: Simplified catalytic cycle for Ni-catalyzed alkylation of cyclobutyl bromide.

Protocol A: Ni-Catalyzed Negishi Coupling (Alkyl-Alkyl Coupling)

Application: Attaching aliphatic chains or aryl groups to the cyclobutane ring.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Bathophenanthroline (12 mol%) or PyBox (for asymmetric control)

  • Nucleophile: Alkylzinc halide (R-ZnBr, 1.5 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide) or DMI

  • Additive: TMSCl (activator, 0.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a flame-dried vial with

    
     (10 mol%) and Bathophenanthroline (12 mol%). Dissolve in anhydrous DMA. Stir for 10 mins until the solution turns deep green/red (complex formation).
    
  • Substrate Addition: Add Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv).

  • Nucleophile Addition: Add the Alkylzinc reagent (1.5 equiv) dropwise. Note: If using TMSCl as an activator, add it prior to the zinc reagent.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Dilute with

    
     and quench with saturated 
    
    
    
    .
  • Purification: Extract, dry (

    
    ), and purify via silica flash chromatography.
    

Critical Note on Stereochemistry: This reaction proceeds via a radical intermediate, which planarizes the carbon center. Consequently, the product will likely be a mixture of cis and trans isomers, favoring the thermodynamic product (usually trans for 1,3-disubstituted cyclobutanes).

Classical Nucleophilic Substitution ( )

Application: Introducing Azides (


), Cyanides (

), or Thioacetates (

).

Reagents:

  • Nucleophile:

    
     or 
    
    
    
  • Solvent: DMF or DMSO (dry)

  • Temperature: 60°C – 80°C

Protocol B: Azidation (Precursor to Amines)

  • Dissolve substrate in dry DMF (0.2 M).

  • Add

    
     (2.0 equiv).
    
  • Heat to 70°C for 6 hours. Caution: Do not exceed 90°C to minimize elimination to cyclobutene.

  • Workup with water/ethyl acetate.

  • Result: The stereochemistry will be inverted relative to the starting bromide (classic

    
    ).[2]
    

Part 2: N-Alkylation (Modifying the Carbamate)

Challenge: Intramolecular Cyclization

When alkylating the Nitrogen, the presence of the bromide at the 3-position creates a risk. If a strong base (NaH) is used, the deprotonated nitrogen may attack the C-Br bond intramolecularly, forming a 2-azabicyclo[1.1.0]butane or similar strained byproduct.

The Solution: Use mild bases and Phase Transfer Catalysis (PTC) to keep the concentration of the "naked" anion low.

Protocol C: Mild Base N-Alkylation

Reagents:

  • Base: Cesium Carbonate (

    
    ) or KOH powder.
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol%.

  • Alkylating Agent: Alkyl Halide (R-I or R-Br).

  • Solvent: MeCN (Acetonitrile) or DMF.

Step-by-Step Procedure:

  • Setup: Dissolve Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv) in MeCN (0.1 M).

  • Base/Cat: Add

    
     (2.0 equiv) and TBAI (0.1 equiv).
    
  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv).[1]

  • Reaction: Heat to 50°C. Monitor by LCMS.

    • Checkpoint: If elimination (cyclobutene) is observed, lower temp to RT and switch solvent to THF.

  • Workup: Filter off solids, concentrate, and purify.

Summary of Reagent Classes

Reaction TypeTarget BondPreferred ReagentsCatalyst/AdditiveCritical Risk
Negishi Coupling C-C (Alkyl)Alkylzinc halides

/ Ligand

-hydride elimination (if Pd used)
Suzuki Coupling C-C (Aryl)Arylboronic acids

/ Bipyridine
Protodeboronation
Substitution (

)
C-N / C-S

,

None (Polar Solvent)Elimination to Cyclobutene
N-Alkylation N-CAlkyl Halides

/ TBAI
Intramolecular Cyclization

References

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Title: "Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides with Alkylzinc Reagents."
    • Source:Zhou, J., & Fu, G. C. (2003). Journal of the American Chemical Society.
    • URL:[Link]

    • Context: Establishes the protocol for coupling secondary alkyl bromides (like cyclobutyl) using Ni/PyBox systems.
  • Carbamate Alkylation Protocols

    • Title: "Efficient Cs2CO3-Promoted Solution and Solid Phase Synthesis of Carbonates and Carbam
    • Source:Salvatore, R. N., et al. (2002). Tetrahedron.
    • URL:[Link]

    • Context: Validates the use of Cesium Carbonate/TBAI for N-alkyl
  • Cyclobutane Conformational Analysis

    • Title: "Conformational analysis of cyclobutane and its deriv
    • Source:Wiberg, K. B. (1986). Journal of the American Chemical Society.
    • URL:[Link]

    • Context: Fundamental understanding of ring puckering which dictates the difficulty of reactions on this substr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in Tert-butyl N-(3-bromocyclobutyl)carbamate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate. As a key building block in medicinal chemistry, optimizing its synthesis for both yield and purity is critical. This document moves beyond standard protocols to provide in-depth, field-proven insights into common pitfalls and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing Tert-butyl N-(3-bromocyclobutyl)carbamate, and what are their primary advantages and disadvantages?

There are two primary, logical routes to the target compound, each starting from a different commercially available or readily accessible precursor. The choice between them often depends on the availability of starting materials, cost, and the specific isomeric form (cis/trans) required.

  • Route A: Boc Protection followed by Bromination. This route begins with the protection of a hydroxyl- or amino-cyclobutane derivative, followed by the introduction of the bromine atom.

  • Route B: Bromination followed by Boc Protection. This approach involves first preparing 3-bromocyclobutanamine and then protecting the amine with the tert-butyloxycarbonyl (Boc) group.

Below is a workflow diagram illustrating these strategic choices.

synthesis_routes cluster_A Route A: Protection First cluster_B Route B: Bromination First A1 tert-Butyl N-(3-hydroxycyclobutyl)carbamate A2 Target Compound A1->A2 Bromination (e.g., PBr₃, Appel Rxn) B1 3-Bromocyclobutan-1-amine B2 Target Compound B1->B2 Boc Protection (Boc₂O, Base) Start Choice of Starting Material SM1 3-Hydroxycyclobutanamine (or related precursors) Start->SM1 Path 1 SM2 3-Bromocyclobutan-1-amine Start->SM2 Path 2 SM1->A1 Boc Protection SM2->B1 Direct Use

Caption: High-level strategic decision workflow for synthesis.

Comparison of Synthetic Routes

Feature Route A (Protection First) Route B (Bromination First)
Key Advantage The Boc-protected intermediate is often more stable and less volatile than the free amine. A more direct route if 3-bromocyclobutanamine is readily available.
Common Challenge Bromination of the alcohol can lead to side reactions like elimination or rearrangement, potentially lowering the yield. 3-Bromocyclobutanamine can be unstable or difficult to handle; the Boc protection step must be highly efficient to be cost-effective.

| Stereocontrol | The stereochemistry is set early. Subsequent reactions must be chosen carefully to avoid isomerization. | The stereochemistry of the starting amine directly dictates the product's stereochemistry. |

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low yield during the Boc protection of 3-bromocyclobutanamine (Route B).

Q: My reaction of 3-bromocyclobutanamine with di-tert-butyl dicarbonate (Boc₂O) is sluggish and results in a low yield (<60%). How can I improve this?

This is a frequent challenge, often stemming from suboptimal reaction conditions or the nature of the substrate. While Boc protection is generally robust, weakly nucleophilic or sterically hindered amines can require specific optimization.[1][2]

Causality & Solutions:

  • Solvent Choice is Critical: The reaction rate can be dramatically influenced by the solvent. Non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, but for less reactive amines, their performance can be mediocre.

    • Expert Insight: Alcoholic solvents, such as methanol or ethanol, can significantly accelerate the Boc protection of amines, even without a base.[1] This is because the alcohol can participate in the transition state, stabilizing it through hydrogen bonding and facilitating the proton transfer. A kinetics study showed a 70-fold rate increase for p-toluidine in CD₃OD compared to CDCl₃.[1]

  • Inadequate Base: The choice and amount of base are crucial for neutralizing the acid byproduct and driving the reaction to completion.

    • Standard Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common. However, if your amine starting material is a salt (e.g., hydrobromide), you will need at least two equivalents of base: one to free the amine and one to neutralize the acid formed during the reaction.

    • Alternative Bases: For sensitive substrates, milder bases like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) can be effective and simplify workup.[3]

  • Reaction Concentration and Temperature:

    • Ensure the reaction is sufficiently concentrated. A typical concentration is 0.1-0.5 M with respect to the amine.

    • While many Boc protections run at room temperature, gently heating to 40°C can improve yields for stubborn substrates.[3]

Optimized Protocol: Boc Protection of 3-Bromocyclobutanamine

  • Setup: In a round-bottom flask, dissolve 3-bromocyclobutanamine (1.0 equiv.) in methanol (or a 2:1 mixture of THF/water).

  • Base Addition: Add triethylamine (1.5-2.0 equiv.). If starting with the HBr salt, use 2.5-3.0 equiv. of base. Stir for 5 minutes.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) portion-wise or as a solution in the reaction solvent.

  • Stirring: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be purified.[2][4]

boc_protection_mechanism cluster_mech Mechanism of Base-Catalyzed Boc Protection Amine R-NH₂ Boc2O Boc-O-Boc Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate [R-NH₂(⁺)-C(O⁻)(OBoc)₂] Product R-NH-Boc Intermediate->Product Collapse & Proton Transfer LeavingGroup ⁻O-Boc + CO₂ + H-Base⁺ Base Base: Base->Intermediate Deprotonation

Caption: Simplified mechanism of Boc protection.

Problem 2: Formation of byproducts during bromination of tert-Butyl N-(3-hydroxycyclobutyl)carbamate (Route A).

Q: When I try to brominate my Boc-protected hydroxy-cyclobutane, I get a complex mixture of products and a low yield of the desired bromide. What is going wrong?

The hydroxyl group on a cyclobutane ring can be surprisingly tricky to substitute. The system is susceptible to elimination and potential ring-rearrangement side reactions, especially under harsh acidic or high-temperature conditions.[5][6]

Causality & Solutions:

  • Elimination to Alkene: The most common byproduct is the corresponding cyclobutene derivative, formed via E1 or E2 elimination. This is favored by strong, non-nucleophilic bases or highly acidic, high-temperature conditions.

    • Expert Insight: To minimize elimination, use conditions that favor an Sₙ2 mechanism. This requires converting the hydroxyl into a better leaving group under mild conditions. The Appel reaction (CBr₄/PPh₃) is an excellent choice as it typically proceeds at low temperatures (e.g., 0°C to room temperature) and under neutral conditions, minimizing elimination and carbocation-mediated rearrangements.

  • Rearrangement: Although less common for simple cyclobutanes than for systems like cyclopropyl carbinols[5], strong acids (like concentrated HBr) can induce carbocation formation, which may lead to rearranged products.

    • Solution: Avoid using strong mineral acids like HBr at high temperatures. If HBr is used, lower temperatures (40-50°C) are preferable to control the reaction.[5]

Recommended Bromination Conditions

Reagent SystemTypical ConditionsAdvantagesCommon Pitfalls
PBr₃ CH₂Cl₂, Pyridine (cat.), 0°C to RTReadily available, effective for primary/secondary alcohols.Can generate acidic HBr in situ, potentially causing elimination.
CBr₄ / PPh₃ (Appel Rxn) CH₂Cl₂ or THF, 0°C to RTVery mild, neutral conditions; high yields; minimizes elimination.Stoichiometric triphenylphosphine oxide byproduct must be removed during purification.
N-Bromosuccinimide (NBS) / PPh₃ CH₂Cl₂, 0°C to RTSimilar to Appel reaction, often easier to handle than CBr₄.Similar purification challenges with triphenylphosphine oxide.

Expert Protocol: Appel Reaction for Bromination

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl N-(3-hydroxycyclobutyl)carbamate (1.0 equiv.) and carbon tetrabromide (CBr₄) (1.2 equiv.) in anhydrous Dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃) (1.2 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stirring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC (a common stain is potassium permanganate).

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product will contain triphenylphosphine oxide. This can be removed by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[7]

Problem 3: My final product is difficult to purify and appears as an inseparable mixture of isomers.

Q: My NMR shows two sets of peaks for my Tert-butyl N-(3-bromocyclobutyl)carbamate, suggesting a cis/trans mixture. How do I separate them or control the synthesis to get a single isomer?

This is an inherent challenge with 3-substituted cyclobutane rings.

Causality & Solutions:

  • Isomeric Starting Material: Your starting material (e.g., 3-hydroxycyclobutanamine) was likely a mixture of cis and trans isomers, and this ratio carried through the synthesis.

    • Solution: If a single isomer is required, you must either start with an isomerically pure starting material or perform a separation.

  • Separation: The polarity difference between cis and trans isomers is often small, making chromatographic separation difficult but not impossible.

    • Expert Insight: For difficult separations, try changing the solvent system for column chromatography. A less polar system (e.g., Toluene/Ethyl Acetate or DCM/Methanol with a small percentage of ammonia for amine compounds) might provide better resolution than standard Hexane/EtOAc. Preparative HPLC is a more powerful but less scalable option.

  • Stereocontrol: If the synthesis allows, choose reactions that are stereospecific or stereoselective. For example, if reducing a ketone (e.g., tert-butyl N-(3-oxocyclobutyl)carbamate), the choice of reducing agent (e.g., NaBH₄ vs. L-Selectride®) can influence the cis/trans ratio of the resulting alcohol, which then gets carried forward.

References

  • Benchchem. (2025).
  • Google Patents. (CN101209953B). Applied synthesis method for bromocyclobutane.
  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Fisher Scientific. Amine Protection / Deprotection.
  • BTC Blog. (2025). What are the products of the reaction between Cyclobutanol and halogens?
  • WuXi Biology. (2022). Alcohol Speed up Boc Protection of Primary Amines.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)

Sources

Optimization

Technical Support: Purification Protocols for N-Boc-3-bromocyclobutylamine

Ticket ID: #PUR-CYC-882 Topic: Resolution of Isomers & Stability Management in Cyclobutane Syntheses Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CYC-882 Topic: Resolution of Isomers & Stability Management in Cyclobutane Syntheses Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Challenge of the Ring

You are likely working with N-Boc-3-bromocyclobutylamine (CAS: 1936399-47-1), a critical pharmacophore often used in the synthesis of JAK inhibitors (e.g., Abrocitinib).

The purification of this intermediate presents three distinct failure modes:

  • Diastereomeric Purity: The reaction typically yields a mixture of cis- and trans- isomers. For pharmaceutical applications, the cis- isomer is often the required scaffold, yet thermodynamic control frequently favors the trans- form.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile. Standard silica gel is sufficiently acidic (pH ~4–5) to induce slow deprotection during column chromatography, leading to "streaking" and yield loss.

  • Thermal Instability: Cyclobutanes are highly strained. Attempting distillation often triggers HBr elimination, resulting in the formation of N-Boc-cyclobutenylamine (an olefin impurity).

This guide provides validated workflows to bypass these failure modes.

Impurity Profiling & Diagnosis

Before selecting a method, confirm your mixture composition.

Impurity TypeOriginDiagnostic Signal (1H NMR)Removal Strategy
Trans-Isomer Thermodynamic equilibrationDistinct methine shift (often

~0.2-0.5 ppm vs cis)
High-Res Chromatography or Salt Crystallization
Cyclobutene Thermal elimination of HBrOlefinic protons (

5.8–6.2 ppm)
Flash Chromatography (Non-polar)
Des-Boc Amine Acidic hydrolysis (Silica/TFA)Loss of singlet at

1.44 ppm (9H)
Re-protection or Acid/Base Extraction
Dibromides Hunsdiecker side-reactionComplex multiplet splittingPolarity-based separation

Primary Workflow: Buffered Silica Chromatography

Best for: Separation of cis/trans isomers on <10g scale.

Standard silica gel chromatography often fails due to Boc-deprotection. You must buffer the stationary phase.

Protocol A: The Triethylamine (TEA) Passivation Method

Materials:

  • Silica Gel 60 (230–400 mesh)[1]

  • Eluent A: Hexanes (or Heptane)

  • Eluent B: Ethyl Acetate (EtOAc)[1]

  • Modifier: Triethylamine (TEA)

Step-by-Step Procedure:

  • Column Pre-treatment: Slurry pack the column using Hexanes containing 1% (v/v) TEA . Flush with at least 2 column volumes (CV) of this buffer. This neutralizes acidic sites on the silica surface.

  • Equilibration: Flush the column with pure Hexanes (no TEA) for 1 CV to remove excess base (which could catalyze other side reactions).

  • Loading: Dissolve the crude oil in a minimum volume of CH₂Cl₂ or Toluene. Avoid loading with pure EtOAc, as it broadens bands immediately.

  • Gradient Elution:

    • 0–5% EtOAc/Hexanes (2 CV): Elutes non-polar dibromides/olefins.

    • 5–15% EtOAc/Hexanes (Slow Ramp): Critical Zone. The trans-isomer (less polar) typically elutes first.

    • 15–25% EtOAc/Hexanes: The cis-isomer (more polar due to additive dipoles) elutes second.

  • Fraction Collection: Do not rely solely on UV (carbamates have weak absorbance at 210nm). Use Iodine stain or Ninhydrin (after Boc deprotection on the TLC plate) for visualization.

Technical Insight: The cis-isomer generally possesses a larger net dipole moment than the trans-isomer in 1,3-disubstituted cyclobutanes, resulting in stronger retention on the polar silica phase.

Alternative Workflow: Salt Formation (The "Pfizer" Method)

Best for: Scale-up (>10g) and upgrading cis:trans ratio without chromatography.

If chromatography is insufficient, convert the Boc-amine into a crystalline salt. The bulky Boc group and the rigid ring create significant lattice energy differences between isomers.

Protocol B: Succinate Salt Crystallization

Theory: While the Boc group removes the basicity of the nitrogen, this method actually targets the deprotected amine in industrial settings. However, for the Boc-protected intermediate, we rely on co-crystallization or specific solvent washing .

Correction for N-Boc intermediates: Since N-Boc amines are not basic enough to form stable salts with weak organic acids, the industrial route (e.g., Abrocitinib synthesis) often involves enzymatic resolution or forming a salt after deprotection.

Recommended Strategy for N-Boc Isomer Enrichment:

  • Dissolution: Dissolve crude mixture in hot Heptane/MTBE (Methyl tert-butyl ether) (Ratio 5:1).

  • Cooling: Slowly cool to 0°C.

  • Filtration: The trans-isomer is often more soluble in lipophilic solvents. The solid precipitate is enriched in the cis-isomer (verify with NMR).

  • Recrystallization: Repeat if dr (diastereomeric ratio) is <95:5.

Visualizing the Decision Process

The following logic flow helps you decide between chromatography and crystallization based on your current purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckScale Check Scale Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 10 Grams CheckScale->LargeScale MethodA Buffered Silica Column (1% Et3N Pre-wash) SmallScale->MethodA CheckRatio Check Cis:Trans Ratio (NMR) LargeScale->CheckRatio HighTrans High Trans Content (>20%) CheckRatio->HighTrans Poor Selectivity HighCis High Cis Content (>80%) CheckRatio->HighCis Good Selectivity HighTrans->MethodA Separation Required MethodB Recrystallization (Heptane/MTBE) HighCis->MethodB Enrichment Sufficient Distillation Vacuum Distillation (WARNING: Risk of HBr Elimination) MethodB->Distillation If liquid/oil remains

Figure 1: Decision tree for selecting the optimal purification route based on scale and isomer ratio.

Troubleshooting & FAQs

Q: My product is decomposing on the column (streaking). A: This is classic acid-catalyzed deprotection.

  • Immediate Fix: Add 0.5% Triethylamine (Et3N) directly to your eluent system.

  • Root Cause: Commercial silica has a pH of ~5. The Boc group, while stable to base, is sensitive to this acidity over the 30-60 minute duration of a column run.

Q: I cannot separate the cis and trans isomers; they co-elute. A: You are likely using a gradient that is too steep.

  • Adjustment: Use an isocratic hold. If they elute at 15% EtOAc, hold the gradient at 12% EtOAc for 5–10 column volumes.

  • Alternative: Switch solvent systems. Try Toluene:Acetonitrile (95:5). The pi-pi interactions with toluene can sometimes differentiate the geometric isomers better than Hexane/EtOAc.

Q: Can I distill the product? A: Proceed with extreme caution. 3-Bromocyclobutanamines are prone to thermal elimination of HBr to form cyclobutenes. If you must distill:

  • Use high vacuum (<0.5 mmHg).

  • Keep the bath temperature below 60°C.

  • If the boiling point is too high, do not increase heat. Switch to column chromatography.

Q: How do I store the purified bromide? A: Store at -20°C under Argon. Bromides can slowly hydrolyze or eliminate at room temperature. Add a stabilizer (like copper wire) if long-term storage is required, though cold storage is usually sufficient.

References & Authoritative Sources

  • Pfizer Inc. (2018). Process for the preparation of Janus Kinase Inhibitors (Abrocitinib).[2] Patent WO2018/055485. (Describes the synthesis and salt resolution strategies for aminocyclobutane intermediates).

  • Wiberg, K. B., et al. (1995). Hunsdiecker reaction of cyclobutanecarboxylic acids.[3]Journal of Organic Chemistry, 60(15). (Foundational work on bromocyclobutane synthesis and stability).

  • Lampman, G. M., & Aumiller, J. C. (1971). Mercury(II) oxide-modified Hunsdiecker reaction: 1-Bromo-3-chlorocyclobutane.[4]Organic Syntheses, 51, 106. (Detailed protocol on handling unstable cyclobutyl halides).

  • Basel, Y., & Hassner, A. (2000).[5] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols.The Journal of Organic Chemistry, 65(20), 6368–6380. (Mechanisms of Boc stability and deprotection).

Sources

Troubleshooting

Troubleshooting Boc removal from cyclobutyl amines

Topic: Troubleshooting Boc removal from cyclobutyl amines and derivatives. Audience: Medicinal Chemists and Process Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Boc removal from cyclobutyl amines and derivatives. Audience: Medicinal Chemists and Process Scientists. Objective: Maximize yield and purity while preventing ring-strain-induced rearrangement and volatility losses.

⚠️ Critical Scientific Context: The Cyclobutyl Challenge

Cyclobutyl amines present a unique dual-threat during deprotection:

  • Volatility: Low molecular weight cyclobutyl amines (e.g., cyclobutanamine, BP ~80°C) sublime or evaporate rapidly as free bases, leading to "disappearing product" syndrome.

  • Ring Strain & Rearrangement: While the cyclobutane ring (strain energy ~26 kcal/mol) is more robust than cyclopropane, it is susceptible to acid-catalyzed ring expansion (Wagner-Meerwein rearrangement), particularly if a carbocation forms adjacent to the ring (cyclobutylcarbinyl systems).

🛠️ Module 1: The "Disappearing Product" (Volatility Issues)

Symptom: The reaction reaches full conversion by LCMS/TLC, but the isolated yield is <40% after concentration. Diagnosis: You are likely losing the free amine during the concentration step or high-vacuum drying.

Troubleshooting Protocol

Do NOT isolate the free base. Isolate the amine as a hydrochloride or trifluoroacetate salt.

Recommended Workflow: HCl/Dioxane Precipitation

This method traps the volatile amine as a stable solid salt directly from the reaction mixture.

  • Dissolution: Dissolve Boc-amine (1.0 equiv) in a minimum amount of dry 1,4-dioxane or Et₂O.

  • Acid Addition: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

    • Note: Avoid aqueous HCl; water requires extraction/lyophilization which risks loss.

  • Reaction: Warm to room temperature (RT) and stir for 1–2 hours.

  • Isolation (The Key Step):

    • If precipitate forms: Filter the solid under inert atmosphere (N₂).[1] Wash with cold Et₂O. Dry under mild vacuum (avoid high vacuum <1 mbar for extended periods if the salt is low MW).

    • If no precipitate: Dilute with excess cold Et₂O or n-heptane to force precipitation.

  • Result: Quantitative recovery of R-NH3+ Cl-.

🧪 Module 2: The "Wrong Product" (Ring Rearrangement)

Symptom: NMR shows a mixture of 4-membered and 5-membered rings (cyclopentyl impurities). Diagnosis: Acid-catalyzed ring expansion. This is most common in (cyclobutyl)methylamines or substrates where the Boc-nitrogen is benzylic/allylic to the ring.

The Mechanism of Failure

Under strong protic acid conditions (TFA), if a carbocation intermediate forms adjacent to the ring, the strained C-C bond migrates to relieve strain, expanding the ring.

Caption: Risk of ring expansion in cyclobutyl-methyl systems under strong acidic conditions.

Solution: Anhydrous Lewis Acid Deprotection (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) allows deprotection under mild, anhydrous conditions that minimize carbocation lifetimes and rearrangement risks.

Protocol: TMSOTf / 2,6-Lutidine

Reference: This method is standard for acid-sensitive substrates (See Greene's Protective Groups).

  • Setup: Dissolve Boc-substrate (1.0 equiv) in anhydrous DCM (0.1 M) under N₂. Cool to 0°C.[1]

  • Base: Add 2,6-lutidine (1.5 equiv).

    • Why? Buffers the reaction and scavenges the silyl cation later.

  • Reagent: Add TMSOTf (1.2–1.5 equiv) dropwise.

  • Monitor: Stir at 0°C for 30 min, then RT.

  • Quench: Quench with MeOH or saturated NaHCO₃ (carefully).

  • Advantage: Avoids the high concentration of protons (

    
    ) present in neat TFA, reducing the likelihood of protonating the ring or leaving groups.
    

🧹 Module 3: Scavenging & Side Reactions

Symptom: "tert-butyl" peaks remain in NMR (1.3 ppm) attached to other parts of the molecule (e.g., aromatic rings or nucleophilic side chains). Diagnosis: The tert-butyl cation released during deprotection electrophilically attacked the substrate (re-alkylation).

Comparison of Scavengers
ScavengerTypeBest ForProtocol Note
Triethylsilane (TES) Hydride SourceGeneral PurposeUse 2–5% v/v in TFA. Converts t-Bu cation to isobutane (gas).
Thioanisole Sulfide NucleophileTrp/Met containing peptidesUse 5% v/v. Foul odor; requires thorough wash.
1,3-Dimethoxybenzene Electron-Rich AreneHighly sensitive aromaticsTraps cation as t-butyl-arene adduct.

📊 Summary: Method Selection Matrix

Use this logic flow to select the correct deprotection strategy for your cyclobutyl amine.

Caption: Decision matrix for selecting the optimal deprotection protocol based on substrate properties.

❓ Frequently Asked Questions (FAQ)

Q: Can I use ZnBr₂ for cyclobutyl amines? A: Yes. ZnBr₂ (Zinc Bromide) in DCM is an excellent, mild alternative to TMSOTf. It selectively cleaves Boc groups without affecting benzyl esters or sensitive rings.

  • Protocol: Suspend ZnBr₂ (5 equiv) in DCM, add substrate, stir 2–24h. The mechanism is Lewis-acid coordinated cleavage.

Q: My HCl salt is hygroscopic and turning into a goo. What do I do? A: Cyclobutyl amine salts are often hygroscopic.

  • Lyophilize from water/dioxane if possible.

  • Store under Argon.

  • If it oils out during precipitation, decant the solvent and triturate (grind) the oil with fresh pentane or hexane to induce crystallization.

Q: Why not just use aqueous HCl? A: Aqueous HCl works chemically, but removing water requires heat or lyophilization. Heat promotes hydrolysis of other groups, and lyophilization of low MW amines can lead to sublimation of the salt itself (vapor pressure of salts is non-zero). Anhydrous HCl/Dioxane is safer for yield.

📚 References

  • Greene's Protective Groups in Organic Synthesis. (Standard reference for TMSOTf and ZnBr2 conditions).

  • Selective Removal of Boc Groups using TMSOTf. BenchChem Protocols. Available at:

  • ZnBr2 as a Mild Deprotecting Reagent. Journal of Organic Chemistry / TandF Online. (Highlighting ZnBr2 for secondary amines). Available at:

  • Ring Expansion of Cyclobutylcarbinyl Cations. Chemistry Stack Exchange / Olah et al. (Mechanistic grounding for rearrangement risks). Available at:

  • Boc Deprotection Mechanisms and Volatility. Organic Chemistry Portal. Available at:

Sources

Optimization

Stability of Tert-butyl N-(3-bromocyclobutyl)carbamate under basic conditions

Here is the technical support center for the stability of Tert-butyl N-(3-bromocyclobutyl)carbamate under basic conditions. Welcome to the technical support guide for Tert-butyl N-(3-bromocyclobutyl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of Tert-butyl N-(3-bromocyclobutyl)carbamate under basic conditions.

Welcome to the technical support guide for Tert-butyl N-(3-bromocyclobutyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity in the presence of basic reagents. Our goal is to provide you with the expert insights needed to anticipate reaction outcomes, diagnose issues, and optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the tert-butoxycarbonyl (Boc) protecting group under basic conditions?

The Boc group is renowned for its stability towards a wide range of nucleophilic and basic conditions, which is a cornerstone of its utility in orthogonal protection strategies.[1][2] It is generally resistant to cleavage by common bases such as alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and non-nucleophilic amines (triethylamine, DIPEA).[1][3] Deprotection of the Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl) which proceed via the formation of a stable tert-butyl cation.[4][5][6]

While highly stable, it is not entirely inert. Under harsh conditions, such as with strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures, or in certain aminolysis reactions, cleavage can sometimes be observed, though this is not a standard or efficient method for its removal.[7][8] For the vast majority of applications, you can consider the Boc group on this molecule to be robust.

Q2: What are the primary reactions to consider when treating tert-butyl N-(3-bromocyclobutyl)carbamate with a base?

The key reactivity center of this molecule under basic conditions is the secondary alkyl bromide. The presence of a base will primarily initiate a competition between two major pathways: nucleophilic substitution (Sₙ2) and elimination (E2) .[9][10][11]

  • Sₙ2 (Substitution): A nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming a new carbon-nucleophile bond. This is often the desired pathway for introducing new functional groups.

  • E2 (Elimination): A base abstracts a proton from a carbon atom adjacent to the one bearing the bromine (a β-hydrogen), leading to the formation of a double bond within the cyclobutyl ring (cyclobutene derivative) and elimination of HBr.[11][12]

The outcome of your reaction will be critically dependent on the specific conditions you employ.[9]

Q3: How does the structure of the cyclobutyl ring influence these reactions?

The cyclobutyl ring system introduces a degree of ring strain. In an E2 reaction, the transition state requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group (bromine). The conformational constraints of the four-membered ring can influence the accessibility of this geometry, potentially affecting the reaction rate compared to an acyclic analogue. Furthermore, the formation of a double bond within the ring introduces additional strain, which can also impact the thermodynamics of the elimination pathway. While these effects exist, the principles governing the competition between substitution and elimination remain the primary consideration for predicting the reaction outcome.

Troubleshooting Guide

Issue 1: My reaction is yielding the elimination product (an alkene) instead of the desired substitution product. Why is this happening and how can I fix it?

This is the most common challenge encountered with secondary alkyl halides. The formation of the cyclobutene derivative is favored under conditions that promote the E2 mechanism.

Causality Analysis:

  • Strong and/or Sterically Hindered Bases: You are likely using a reagent that is a strong base. Strong bases, particularly bulky ones like potassium tert-butoxide (KOtBu) or DBU, preferentially abstract a proton rather than attacking the sterically shielded carbon atom, thus favoring elimination.[13][14] Even strong, non-bulky bases like sodium hydroxide or sodium methoxide can significantly promote elimination with secondary halides.[13]

  • High Temperatures: Elimination reactions are often entropically favored and their rates increase more significantly with temperature than substitution reactions. Running your reaction at elevated temperatures will almost always increase the proportion of the elimination byproduct.[9]

  • Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate and weaken the nucleophile through hydrogen bonding, reducing its ability to participate in an Sₙ2 reaction while having less of an effect on its basicity, thereby favoring elimination.[15]

Troubleshooting Protocol:

  • Re-evaluate Your Reagent: Switch to a reagent that is a strong nucleophile but a weak base. Excellent choices include sodium azide (NaN₃), sodium cyanide (NaCN), or thiolates (RSNa).[13]

  • Lower the Reaction Temperature: Perform the reaction at room temperature or below if possible.

  • Change the Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents do not hydrogen bond with the nucleophile, enhancing its nucleophilicity and favoring the Sₙ2 pathway.[13][15]

Data Summary: Favoring Substitution (Sₙ2) vs. Elimination (E2)
FactorTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Strong Nucleophile, Weak Base (e.g., N₃⁻, CN⁻, RS⁻)Strong, Sterically Hindered Base (e.g., KOtBu, DBU) or Strong, Unhindered Base (e.g., RO⁻, OH⁻)Weak bases are less likely to abstract a proton.[13][14] Bulky bases cannot easily access the electrophilic carbon for substitution.[14]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., Ethanol, Water) or AproticAprotic solvents enhance nucleophilicity.[13][15] Protic solvents can "cage" the nucleophile, reducing its effectiveness for substitution.[15]
Temperature Lower Temperature (e.g., 0 °C to RT)Higher TemperatureElimination has a higher activation energy and is entropically favored, thus benefits more from increased temperature.[9]
Issue 2: My reaction has stalled, showing low conversion of the starting material. What are the possible causes?

Low or no reactivity can be frustrating. The cause often lies in the fundamental parameters of the reaction.

Causality Analysis:

  • Insufficiently Nucleophilic Reagent: The nucleophile you have chosen may be too weak to displace the bromide from a secondary carbon in a timely manner.

  • Low Temperature: While beneficial for suppressing elimination, excessively low temperatures may reduce the reaction rate to an impractical level.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, preventing an effective reaction.

Troubleshooting Protocol:

  • Assess Nucleophile Strength: Ensure your nucleophile is sufficiently potent for an Sₙ2 reaction on a secondary halide. If using a neutral nucleophile like an amine, a non-nucleophilic base may be needed to deprotonate it in situ or a buffer to neutralize the HBr formed.

  • Optimize Temperature: Gradually increase the temperature (e.g., from room temperature to 40-50 °C) while carefully monitoring the formation of the elimination byproduct by TLC or GC-MS.

  • Verify Solubility: Ensure all components are fully dissolved. If necessary, switch to a solvent with better solubilizing properties, such as DMF or NMP.

Experimental Workflow & Diagrams

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered when using tert-butyl N-(3-bromocyclobutyl)carbamate in base-mediated reactions.

TroubleshootingWorkflow cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions Start Unexpected Reaction Outcome IsolateAlkene Major Product is Elimination Product (Alkene) Start->IsolateAlkene NoReaction Low or No Conversion Start->NoReaction ComplexMixture Complex Mixture of Products Start->ComplexMixture Cause_Base Base is too Strong or Sterically Hindered IsolateAlkene->Cause_Base Cause_Temp Temperature is too High IsolateAlkene->Cause_Temp Cause_Solvent Solvent Favors Elimination (e.g., Protic) IsolateAlkene->Cause_Solvent Cause_Nuc Nucleophile is too Weak NoReaction->Cause_Nuc Cause_Solubility Poor Solubility of Reagents NoReaction->Cause_Solubility Cause_SideRxn Product Reacts Further or Side Reactions Occur ComplexMixture->Cause_SideRxn Sol_ChangeNuc Use Weaker Base / Stronger Nucleophile (e.g., NaN3, NaCN) Cause_Base->Sol_ChangeNuc Sol_LowerTemp Lower Reaction Temperature Cause_Temp->Sol_LowerTemp Sol_ChangeSolvent Use Polar Aprotic Solvent (DMF, DMSO) Cause_Solvent->Sol_ChangeSolvent Cause_Nuc->Sol_ChangeNuc Sol_IncreaseTemp Moderately Increase Temperature Cause_Nuc->Sol_IncreaseTemp Cause_Solubility->Sol_ChangeSolvent Sol_Protect Protect Nucleophilic Product if Necessary Cause_SideRxn->Sol_Protect

Caption: A decision tree for troubleshooting common experimental outcomes.

Protocol: Sₙ2 Reaction with Sodium Azide

This protocol provides a representative method for achieving a clean nucleophilic substitution on the title compound, minimizing the competing elimination reaction.

Objective: To synthesize tert-butyl N-(3-azidocyclobutyl)carbamate.

Materials:

  • Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add sodium azide (1.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours). If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

  • Workup: Once the starting material is consumed, pour the reaction mixture into deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Competing Sₙ2 and E2 Pathways Diagram

ReactionPathways cluster_paths Reaction Pathways SM tert-butyl N-(3-bromocyclobutyl)carbamate SN2_Product Sₙ2 Product (Substitution) SM->SN2_Product Sₙ2 Path (Nucleophilic Attack on C-Br) E2_Product E2 Product (Elimination) SM->E2_Product E2 Path (Proton Abstraction at β-C) Reagent Base / Nucleophile (Nu:⁻) Reagent->SM

Caption: The competition between Sₙ2 and E2 pathways for the substrate.

References

  • Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Fiveable. Retrieved from [Link]

  • Your Essential Guide to Handling Bases Safely in the Lab. (2022, December 16). Bitesize Bio. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved from [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

  • 7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2022, December 28). Chemistry LibreTexts. Retrieved from [Link]

  • Bases. (n.d.). Wordpress. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. Retrieved from [Link]

  • Substitution and Elimination Reactions. (2025, August 8). Chemistry Steps. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

  • 7.19: Comparing Substitution and Elimination Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

Sources

Troubleshooting

Minimizing elimination side products in 3-bromocyclobutane reactions

Technical Support Center: Cyclobutyl Substitution Optimization Subject: Minimizing Elimination (E2) Side Products in 3-Bromocyclobutane Reactions Ticket ID: #CB-SN2-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutyl Substitution Optimization Subject: Minimizing Elimination (E2) Side Products in 3-Bromocyclobutane Reactions Ticket ID: #CB-SN2-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering high levels of cyclobutene side products during the nucleophilic substitution of 3-bromocyclobutane derivatives. This is a known issue driven by the inherent ring strain (~26.4 kcal/mol) and the puckered conformation of the cyclobutane ring. The geometric constraints of the ring render the


 orbital difficult to access for backside attack (

), often making the elimination pathway (

) kinetically competitive, especially with "hard" or basic nucleophiles.

This guide provides a diagnostic workflow and optimization protocols to shift the reaction trajectory from Elimination (


) to Substitution (

).

Module 1: Diagnostic Workflow

Before altering reagents, determine the root cause of the elimination using this logic tree.

Elimination_Troubleshooting Start High Cyclobutene (Elimination Product) Observed Check_Nu Step 1: Evaluate Nucleophile Is it Basic (pKa of conjugate acid > 11)? Start->Check_Nu Check_Solvent Step 2: Check Solvent Is it Polar Protic (MeOH, H2O)? Check_Nu->Check_Solvent No (e.g., Azide, Thiol) Action_SoftNu Action: Switch to Soft Nucleophile (Azide, Thiolate, Cyanide) Check_Nu->Action_SoftNu Yes (e.g., Alkoxide, Amine) Check_Temp Step 3: Check Temperature Is reaction T > 40°C? Check_Solvent->Check_Temp No (Already Aprotic) Action_Aprotic Action: Switch to Polar Aprotic (DMF, DMSO, MeCN) to boost nucleophilicity Check_Solvent->Action_Aprotic Yes (Solvates Nucleophile) Check_LG Step 4: Leaving Group Is it Bromide? Check_Temp->Check_LG No Action_Cool Action: Lower Temp (0°C -> RT) E2 has higher activation energy than SN2 Check_Temp->Action_Cool Yes Action_Finkelstein Action: Finkelstein Cond. Add NaI to form transient Iodide (better LG) Check_LG->Action_Finkelstein Yes (Br is slower than I)

Figure 1: Decision matrix for troubleshooting elimination side-products in cyclobutyl systems. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Module 2: Critical Parameters & Causality

Nucleophile "Hardness" vs. "Softness"
  • The Issue: The cyclobutane ring is sterically hindered. Basic nucleophiles (alkoxides, hydroxides, amines) act as bases, abstracting a

    
    -proton to relieve ring strain via elimination to cyclobutene.
    
  • The Fix: Use soft nucleophiles with high polarizability but low basicity.

    • Recommended: Azide (

      
      ), Cyanide (
      
      
      
      ), Thiolates (
      
      
      ), or Phthalimide.
    • Avoid: Methoxide (

      
      ), Ethoxide (
      
      
      
      ), or free primary amines without Lewis acid catalysts.
Stereochemical Trajectory (The "Pucker" Effect)
  • The Issue: Cyclobutane exists in a puckered conformation to minimize torsional strain. For

    
    , the nucleophile must attack 180° opposite the leaving group.[1]
    
  • Insight: If the leaving group (Br) is in a pseudo-equatorial position, the backside is shielded by the ring hydrogens, significantly retarding

    
     and favoring 
    
    
    
    .
  • The Fix: Ensure the starting material isomer places the leaving group in a pseudo-axial orientation if possible, or use a "Finkelstein" modification (adding NaI) to generate a transient, more reactive iodide intermediate which may equilibrate to a more accessible conformation.

Solvent Effects
  • The Issue: Protic solvents (MeOH, EtOH) hydrogen-bond to the nucleophile, forming a "solvent cage" that reduces nucleophilicity. To break this cage, higher temperatures are required, which unfortunately favors elimination.

  • The Fix: Use Polar Aprotic Solvents (DMF, DMSO, NMP, or Acetonitrile). These solvate the cation (

    
    , 
    
    
    
    ) but leave the anion "naked" and highly reactive, allowing the reaction to proceed at lower temperatures where
    
    
    is favored over
    
    
    .

Module 3: Troubleshooting Scenarios (FAQs)

Q1: I need to install an amine (-NH2), but reacting 3-bromocyclobutane with ammonia gives mostly cyclobutene. What should I do?

Diagnosis: Ammonia is a "hard" base and a nucleophile. The basicity triggers E2 elimination on the strained ring. Solution: Do not use ammonia directly. Use a "masked" amine approach (Gabriel Synthesis or Azide reduction):

  • Displace Br with Sodium Azide (

    
    )  in DMF (Azide is a soft, non-basic nucleophile).
    
  • Reduce the resulting azide to the amine using Hydrogenation (

    
    ) or Staudinger conditions (
    
    
    
    ).

Q2: My reaction is stuck at 50% conversion, but heating it up just increases impurities.

Diagnosis: You have likely reached a point where the rate of decomposition (elimination) matches the rate of substitution. Heating favors elimination (higher entropy activation). Solution: Add 0.1 - 0.5 equivalents of NaI (Sodium Iodide) . Mechanism: The Iodide displaces the Bromide to form 3-iodocyclobutane (in situ). Iodide is a better leaving group (weaker bond), allowing the substitution to proceed faster at the same temperature, bypassing the thermal elimination threshold.

Q3: Does the stereochemistry of the starting material matter?

Answer: Yes.


 is stereospecific and proceeds with inversion .
  • cis-3-bromocyclobutane

    
    trans-3-substituted product.
    
  • trans-3-bromocyclobutane

    
    cis-3-substituted product.
    [2] *   Note: If you observe retention of configuration, your mechanism has shifted to 
    
    
    
    (rare in cyclobutanes due to instability of the cation) or double-inversion (participation of neighboring groups).

Module 4: Optimized Experimental Protocol

Protocol: Synthesis of trans-3-Azidocyclobutane-1-carboxylate (Minimizing Elimination) Targeting the


 displacement of Bromide with Azide.
ParameterSpecificationReason
Substrate cis-3-bromo-cyclobutane-1-carboxylateStarting isomer (Leaving group must be defined).
Nucleophile Sodium Azide (

, 1.2 equiv)
Soft nucleophile; minimizes E2.
Solvent DMF (Anhydrous)Polar aprotic; maximizes azide reactivity.
Additive 15-Crown-5 (0.05 equiv) OptionalSequesters

to further activate

.
Temp 20°C - 35°CKeep low to suppress thermodynamic E2 product.

Step-by-Step:

  • Preparation: Charge a reaction vessel with cis-3-bromo-cyclobutane-1-carboxylate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Activation: Add Sodium Iodide (0.1 equiv) and stir for 15 minutes at RT. This creates a catalytic cycle of highly reactive iodide intermediates.

  • Displacement: Add Sodium Azide (1.2 equiv) in a single portion.

  • Monitoring: Stir at room temperature. Monitor via TLC or GC-MS every 2 hours.

    • Success Marker: Disappearance of bromide starting material.

    • Failure Marker: Appearance of olefin peaks in H-NMR (cyclobutene protons typically appear ~6.0 ppm).

  • Workup: Dilute with Et2O (prevents emulsion), wash copiously with water (to remove DMF), and dry over

    
    .
    
  • Safety Note: Azides are potential explosion hazards. Do not concentrate to dryness if low molecular weight. Keep away from acid (formation of

    
    ).
    

References

  • Fundamental Mechanism of Cyclobutyl Substitution: Wiberg, K. B. The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups; Rappoport, Z., Liebman, J. F., Eds.; Wiley: Chichester, 2005. (Detailed analysis of ring strain and trajectories).
  • Process Chemistry Optimization (Solvent/Nucleophile Effects)

    • Dunn, P. J., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation."[3] Green Chem.2008 , 10, 31-36.[3] Link

  • Synthesis of 3-Substituted Cyclobutanes (Azide/Amine Routes)

    • Kishore, V., et al. "Process Development for the Synthesis of 3-Aminocyclobutane-1-carboxylic Acid." Org.[4][5][6][7][8][9][10] Process Res. Dev.2013 , 17, 191.[3] (Discusses minimization of impurities in cyclobutane functionalization). Link

  • Stereochemical Inversion in Cyclobutanes

    • Siegler, F., et al. "Stereoselective Synthesis of Cyclobutane Derivatives." Chem. Commun.[11]2013 , 49, 4625-4627.[11] Link

Sources

Optimization

Technical Support Center: Handling &amp; Stability of tert-Butyl N-(3-bromocyclobutyl)carbamate

Executive Summary & Chemical Context Compound: tert-Butyl N-(3-bromocyclobutyl)carbamate Primary Utility: A rigid, sp³-rich building block used in medicinal chemistry to introduce cyclobutane spacers, often in cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: tert-Butyl N-(3-bromocyclobutyl)carbamate Primary Utility: A rigid, sp³-rich building block used in medicinal chemistry to introduce cyclobutane spacers, often in cross-coupling (e.g., Ni/photoredox) or nucleophilic substitution reactions.

The "Moisture" Misconception: While the tert-butoxycarbonyl (Boc) group is generally stable to hydrolysis at neutral pH, this specific reagent presents a dual-threat sensitivity :

  • C-Br Bond Solvolysis: The cyclobutane ring strain (~26 kcal/mol) activates the secondary bromide. In the presence of moisture and ambient heat, the C-Br bond is susceptible to slow hydrolysis (forming the alcohol) or elimination (forming the cyclobutene), scrambling stereochemistry and lowering purity.

  • Catalytic Poisoning: This reagent is frequently employed in transition-metal catalyzed cross-couplings. Even trace moisture (ppm levels) absorbed by the carbamate functionality can quench organometallic intermediates (e.g., organozinc or organolithium species) or deactivate sensitive catalysts (Ni/Pd).

Storage & Handling Protocols (The "Before" Phase)

Standard Operating Procedure (SOP): Long-Term Preservation

Objective: Prevent thermodynamic degradation (hydrolysis/elimination) during storage.

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of spontaneous HBr elimination to form cyclobutenes.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. The carbamate NH is a hydrogen-bond donor and can be hygroscopic.
Container Amber Glass + Parafilm/Tape Protects against light-induced radical degradation of the C-Br bond; ensures seal integrity.
Desiccant P₂O₅ or Activated Silica Essential in the secondary container to scavenge ambient humidity.
Visual Decision Tree: Storage Logic

StorageLogic Start Received Shipment CheckSeal Is the manufacturer seal intact? Start->CheckSeal UsageTime When will it be used? CheckSeal->UsageTime Yes Immediate < 24 Hours UsageTime->Immediate LongTerm > 24 Hours UsageTime->LongTerm Desiccator Store in Desiccator (Room Temp) Immediate->Desiccator Keep Dry Fridge Store at 2-8°C (Under Inert Gas) LongTerm->Fridge Prevent Degradation

Figure 1: Decision matrix for incoming reagent handling to minimize moisture exposure.

Troubleshooting Guide: Synthesis & Application

Issue A: "My Cross-Coupling Reaction Stalled / Low Yield"

Symptom: You are using the reagent in a Nickel/Photoredox or Negishi coupling, but conversion is <20%. Root Cause: The reagent is hygroscopic. Absorbed water is protonating your organometallic intermediate or poisoning the catalyst, rather than the bromide reacting.

Corrective Protocol: Azeotropic Drying Do not use a high-vacuum oven >50°C, as Boc groups can thermally decompose.

  • Dissolve: Dissolve the requisite amount of carbamate in anhydrous Toluene or Benzene (HPLC grade).

  • Evaporate: Rotary evaporate at <40°C bath temperature. The water-toluene azeotrope will carry off trace moisture.

  • Repeat: Perform this cycle 3 times.

  • High Vac: Place on a high-vacuum manifold (Schlenk line) for 2 hours at ambient temperature.

  • Verify: Check water content via Karl Fischer (KF) titration if scale permits (>1g). Target: <500 ppm .

Issue B: "NMR Shows New Impurity Peaks"

Symptom: Proton NMR shows a loss of the sharp multiplet at the C-Br position and appearance of broad peaks or olefinic protons. Root Cause: Hydrolysis (to alcohol) or Elimination (to alkene).

Diagnostic Table:

Signal Shift (¹H NMR)Likely SpeciesCause

4.2 - 4.5 ppm (Multiplet)
Intact Bromide Target Material.

3.8 - 4.0 ppm (Shifted Upfield)
Hydrolysis Product (Alcohol) Moisture exposure + Time.

5.8 - 6.0 ppm (Olefinic)
Elimination Product (Cyclobutene) Thermal stress or Basic moisture.
Loss of

1.4 ppm (Boc)
Deprotected Amine Acidic moisture (Autocatalysis).

Advanced Visualization: Degradation Pathways

Understanding how moisture attacks this specific scaffold is vital for prevention.

Degradation Reagent Boc-N-(3-Br-cyclobutyl) Alcohol Alcohol Impurity (Hydrolysis) Reagent->Alcohol Solvolysis (Slow) Alkene Cyclobutene (Elimination) Reagent->Alkene Heat + Base Amine Free Amine salt (Boc Removal) Reagent->Amine Trace Acid + H₂O Water H₂O / Moisture Water->Alcohol Water->Amine

Figure 2: Chemical degradation pathways triggered by moisture and thermal stress.

Frequently Asked Questions (FAQ)

Q1: Can I dry this compound in a vacuum oven overnight at 60°C? A: Not Recommended. While Boc groups are generally stable up to ~100°C, the combination of the strained cyclobutane ring and the bromide leaving group lowers the thermal stability. Prolonged heating can induce HBr elimination. Use vacuum desiccation at room temperature (P₂O₅) or azeotropic drying with toluene.

Q2: I see the compound has clumped together. Is it still good? A: Clumping indicates hygroscopicity (moisture uptake). It is likely still chemically intact but "wet."

  • Action: Take a small aliquot for ¹H NMR in CDCl₃. If the spectra is clean (no alcohol/alkene peaks), proceed to Azeotropic Drying (see Section 3). If degradation >5%, purify via silica gel chromatography (Hexane/EtOAc) immediately.

Q3: Is the cis- or trans- isomer more sensitive to moisture? A: Generally, the isomer where the Bromide is cis to the Carbamate may exhibit different solvolysis rates due to neighboring group participation (anchimeric assistance) from the carbamate oxygen. However, for storage purposes, treat both isomers with equal rigor (Cold/Dry/Inert).

Q4: Why does my Grignard formation fail with this reagent? A: Cyclobutyl bromides are notoriously sluggish to form Grignards and prone to Wurtz coupling. Moisture exacerbates this by quenching the Grignard as it forms.

  • Solution: Switch to Rieke Magnesium or perform a Lithium-Halogen exchange (using t-BuLi) at -78°C under strictly anhydrous conditions, ensuring the reagent is dried azeotropically first.

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.[1] (Definitive guide on Boc stability and thermal properties).

  • Cyclobutane Chemistry. Rappoport, Z., & Liebman, J. F. (2005). The Chemistry of Cyclobutanes. Wiley. (Mechanisms of strain-induced solvolysis and elimination).

  • Boc Stability Data. Sigma-Aldrich Technical Bulletin: tert-Butyl carbamate properties and handling.

  • Handling of Hygroscopic Reagents. Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Resolving stereoisomers of Tert-butyl (3-bromocyclobutyl)carbamate

Technical Support Ticket #CB-303: Stereoisomer Resolution of Tert-butyl (3-bromocyclobutyl)carbamate Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Separation Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #CB-303: Stereoisomer Resolution of Tert-butyl (3-bromocyclobutyl)carbamate

Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are encountering difficulty separating or identifying the cis and trans diastereomers of tert-butyl (3-bromocyclobutyl)carbamate . This is a common challenge in cyclobutane chemistry due to the ring's "puckered" conformation, which complicates NMR interpretation, and the often-subtle polarity differences between isomers.

This guide provides a definitive workflow for Identification (NMR/NOESY) , Separation (Chromatography) , and Stereoselective Synthesis to resolve these isomers.

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" Problem)

Before attempting separation, you must definitively assign your crude material. Unlike cyclohexanes, cyclobutanes exist in a dynamic "butterfly" pucker.[2]

The Polarity Rule (TLC & HPLC)

For 1,3-disubstituted cyclobutanes with polar groups (Carbamate and Bromide), the dipole moments differ significantly.

  • Trans-Isomer (Thermodynamic): Substituents are on opposite faces.[1] Dipole vectors partially cancel.[1]

    • Behavior:Less Polar .

    • TLC:[1][3] Higher

      
       (Elutes First ).
      
  • Cis-Isomer (Kinetic/Polar): Substituents are on the same face.[1] Dipole vectors are additive.[1]

    • Behavior:More Polar .

    • TLC:[1][3] Lower

      
       (Elutes Second ).[1]
      

Diagnostic Check: Run a TLC in 15% EtOAc/Hexane .[1] You should see two distinct spots. The top spot is predominantly the trans-isomer; the bottom spot is the cis-isomer.

NMR Assignment Protocol

Do not rely solely on chemical shift tables, as solvent effects can invert relative positions. Use NOESY (Nuclear Overhauser Effect Spectroscopy) for absolute confirmation.[1]

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
Symmetry Plane of symmetry exists (meso-like).[1]Plane of symmetry exists (meso-like).[1]
Methine Protons (H1 & H3) Typically Deshielded (downfield) relative to trans due to 1,3-diaxial-like interaction in the puckered form.[1]Typically Shielded (upfield).[1]
NOE Correlation Strong NOE between H1 (at Carbamate) and H3 (at Bromide).No/Weak NOE between H1 and H3. Stronger NOE to ring methylene protons.[1]
Coupling (

)
Complex multiplets due to conformational flipping.[1]Often cleaner quintet-like splitting.[1]

Module 2: Separation Methodologies

Flash Chromatography (Standard Purification)

For gram-scale separation, standard silica gel is effective if the gradient is shallow.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[1][4]

  • Sample Loading: Dry load on Celite (critical for resolution). Liquid loading in DCM often causes band broadening.[1]

Step-by-Step Gradient:

  • Equilibrate: 0% B (100% Hexanes) for 2 CV (Column Volumes).

  • Ramp 1: 0% to 5% B over 5 CV.[1]

  • Hold: 5% B for 2 CV (Elutes non-polar impurities).

  • Ramp 2 (Separation Zone): 5% to 20% B over 15 CV .[1]

    • Note: The trans isomer typically elutes around 8-10% B.[1]

    • Note: The cis isomer typically elutes around 12-15% B.[1]

Preparative HPLC (High Purity Requirements)

If flash chromatography yields overlapping fractions (mixed isomers), use Prep-HPLC.[1]

  • Column: C18 Reverse Phase (e.g., XBridge C18, 5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: Isocratic hold is often required.[1]

    • Try 55% MeCN Isocratic for 10 minutes. The hydrophobic difference is usually sufficient for baseline separation.

Module 3: Troubleshooting & Synthetic Control

User Issue: "I keep getting a 1:1 mixture. How do I synthesize just one isomer?"

Resolution: You cannot easily control the ratio in a direct bromination of the cyclobutane ring. However, you can control it by stereochemical inversion starting from the alcohol.

The Inversion Strategy (Appel Reaction)

If you have access to tert-butyl (3-hydroxycyclobutyl)carbamate, you can dictate the stereochemistry of the bromide.

  • Start with Cis-Alcohol: (OH and NHBoc on same side).

  • Reaction: Apply Appel Conditions (

    
    , 
    
    
    
    ).
  • Mechanism:

    
     reaction causes Inversion of Configuration .
    
  • Product: Trans-Bromide (exclusively).

Conversely, starting with Trans-Alcohol yields Cis-Bromide.[1]

Stereochemistry_Workflow Start Start: 3-Oxocyclobutyl Carbamate Reduction Reduction (NaBH4) Start->Reduction Alcohol_Mix Mixture of Alcohols (Cis/Trans) Reduction->Alcohol_Mix Sep_Alc Separate Alcohols (Easier than Bromides) Alcohol_Mix->Sep_Alc Flash Chrom Cis_OH Cis-Alcohol (Pure) Sep_Alc->Cis_OH Trans_OH Trans-Alcohol (Pure) Sep_Alc->Trans_OH Appel_1 Appel Rxn (CBr4, PPh3) Inversion (SN2) Cis_OH->Appel_1 Appel_2 Appel Rxn (CBr4, PPh3) Inversion (SN2) Trans_OH->Appel_2 Trans_Br Target: TRANS-Bromide (>95% dr) Appel_1->Trans_Br Cis_Br Target: CIS-Bromide (>95% dr) Appel_2->Cis_Br

Caption: Stereocontrolled synthesis workflow using the Appel reaction to access specific bromide diastereomers via inversion of the alcohol precursor.[1]

FAQ: Frequently Asked Questions

Q1: My NMR signals are broad. Is my compound degrading?

  • A: Likely not.[1][5] Cyclobutanes undergo rapid ring flipping (puckering) at room temperature.[1] This can broaden signals.[1]

  • Fix: Run the NMR at a lower temperature (e.g., -40°C) or higher temperature (50°C) to freeze the conformer or average the signals, sharpening the peaks for easier assignment.

Q2: Can I use mesylate displacement instead of the Appel reaction?

  • A: Yes. Converting the alcohol to a mesylate (

    
    ) and then displacing with 
    
    
    
    in acetone also proceeds via
    
    
    (Inversion). However, the Appel reaction is often cleaner as it avoids the isolation of the unstable mesylate intermediate.

Q3: The cis isomer is solid, but the trans is an oil. Can I crystallize?

  • A: Yes. If you have a mixture enriched in the cis isomer (which is often more crystalline due to packing symmetry), try triturating with cold Pentane or Diisopropyl Ether . The trans isomer (oil) will likely stay in the mother liquor.

References

  • BenchChem. (2025).[1][2][6] An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Retrieved from [1]

  • ResearchGate. (2025).[1][7] Structures and NMR Parameters of 1,2- and 1,3-Diphenylcyclobutanes. Retrieved from

  • Organic Syntheses. (2006).[1] Synthesis of tert-Butyl carbamate derivatives via Curtius/Hunsdiecker pathways. Retrieved from [1]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-3-substituted Cyclobutanes. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Tert-butyl (3-bromocyclobutyl)carbamate.[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Bromocyclobutyl and Bromocyclopropyl Carbamates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the nuanced reactivity of small, strained ring systems offers both unique opportunitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the nuanced reactivity of small, strained ring systems offers both unique opportunities and significant challenges. Cyclobutyl and cyclopropyl moieties are prevalent scaffolds in a diverse array of bioactive molecules. Understanding the factors that govern their reactivity is paramount for the rational design of synthetic routes and the prediction of metabolic stability. This guide provides an in-depth comparison of the reactivity of bromocyclobutyl carbamates and bromocyclopropyl carbamates, with a focus on nucleophilic substitution reactions. We will delve into the underlying principles of ring strain, carbocation stability, and neighboring group participation, supported by experimental data and detailed protocols.

Theoretical Framework: The Driving Forces of Reactivity

The disparate reactivity of bromocyclobutyl and bromocyclopropyl carbamates is fundamentally rooted in the inherent strain of the four- and three-membered rings, respectively. This strain manifests in two key ways: angle strain and torsional strain.

  • Angle Strain: The ideal sp³ bond angle is 109.5°. In cyclobutane, the C-C-C bond angles are compressed to approximately 90°, while in cyclopropane, they are severely constrained to 60°[1]. This deviation from the ideal tetrahedral angle leads to significant energetic instability.

  • Torsional Strain: In cyclopropane, all C-H bonds are eclipsed, leading to substantial torsional strain. Cyclobutane can pucker to slightly alleviate some of this strain, but it remains a significant factor[1][2].

This stored potential energy can be a powerful driving force in reactions that lead to the opening or rearrangement of the ring, thereby relieving strain.

The Central Role of Carbocation Intermediates

Nucleophilic substitution reactions of secondary and sterically hindered primary haloalkanes often proceed through a carbocation intermediate via an SN1 mechanism[3][4][5]. The stability of this intermediate is a critical determinant of the reaction rate.

The Cyclobutyl Cation: A Gateway to Rearrangement

The secondary carbocation that would be formed from the departure of the bromide ion from a bromocyclobutyl system is inherently unstable. This instability, coupled with the ring strain of the four-membered ring, makes it highly susceptible to rearrangement. A common rearrangement pathway is ring expansion to the more stable cyclopentyl system[6].

The Cyclopropylcarbinyl Cation: A Uniquely Stabilized Intermediate

The carbocation that would be formed from a bromocyclopropylmethyl system (analogous to the carbamate) is not a simple primary carbocation. Instead, it exists as the remarkably stable cyclopropylcarbinyl cation. This stability arises from the overlap of the bent Walsh orbitals of the cyclopropane ring with the vacant p-orbital of the carbocationic center, a phenomenon often described as "dancing resonance"[7]. This delocalization of the positive charge significantly lowers the energy of the intermediate.

Crucially, the cyclopropylcarbinyl cation exists in a rapid equilibrium with the cyclobutyl cation and the homoallyl cation[8]. This means that reactions proceeding through this cationic manifold can yield a complex mixture of products.

Quantitative Comparison of Reactivity: Solvolysis Data

CompoundRelative Solvolysis Rate
Cyclopropylcarbinyl bromide10-120 times faster
Cyclobutyl bromide1

Table 1: Relative solvolysis rates of cyclopropylcarbinyl bromide and cyclobutyl bromide in hydroxylic solvents.[2][9]

The significantly faster reaction of cyclopropylcarbinyl bromide is a direct consequence of the exceptional stability of the resulting cyclopropylcarbinyl carbocation[2][9].

The Influence of the Carbamate Group: Neighboring Group Participation

The presence of a carbamate group introduces an additional layer of complexity and a potential for rate acceleration through neighboring group participation (NGP)[10][11][12]. The lone pairs of electrons on the nitrogen and oxygen atoms of the carbamate can act as internal nucleophiles, assisting in the departure of the leaving group.

This participation can proceed via two main pathways:

  • n-Participation (via Nitrogen or Oxygen): The lone pair on the nitrogen or carbonyl oxygen can attack the carbon bearing the bromine atom in a backside fashion, forming a cyclic intermediate. This intramolecular SN2-like step is often kinetically favored over an intermolecular attack by an external nucleophile. The subsequent attack of an external nucleophile on the cyclic intermediate leads to the final product, often with retention of stereochemistry[11][12].

  • π-Participation (via the Carbonyl Group): The π-electrons of the carbonyl group can also participate in stabilizing the developing positive charge in the transition state[11].

The extent of NGP will depend on the specific geometry of the molecule and the reaction conditions. However, it is reasonable to predict that the carbamate group will accelerate the rate of bromide departure for both the cyclobutyl and cyclopropyl systems compared to their parent bromides.

Predicted Reactivity and Product Distribution

Based on the principles discussed, we can predict the relative reactivity and likely product outcomes for the solvolysis of bromocyclobutyl and bromocyclopropyl carbamates.

Bromocyclopropyl Carbamate:

  • Reactivity: Expected to be significantly more reactive than its cyclobutyl counterpart. This is due to the formation of the highly stabilized cyclopropylcarbinyl carbocation. The carbamate group is likely to further enhance this reactivity through NGP.

  • Product Distribution: The reaction is expected to yield a complex mixture of products arising from the cyclopropylcarbinyl-cyclobutyl-homoallyl cation equilibrium. This could include cyclopropylcarbinyl, cyclobutyl, and homoallyl alcohols or ethers, depending on the solvent. The carbamate group may influence the regioselectivity of the nucleophilic attack on the cationic intermediates.

Bromocyclobutyl Carbamate:

  • Reactivity: Expected to be less reactive than the cyclopropyl derivative. The formation of a secondary cyclobutyl carbocation is less favorable than the formation of the cyclopropylcarbinyl cation. However, NGP from the carbamate group will likely lead to a faster reaction rate compared to bromocyclobutane itself.

  • Product Distribution: The primary products are expected to be derived from the cyclobutyl cation and its rearranged counterpart, the cyclopentyl cation. Therefore, a mixture of cyclobutanol/ether and cyclopentanol/ether derivatives is anticipated.

Experimental Protocols

The following protocols provide a framework for the synthesis of the starting materials and a method for comparing their reactivity.

Synthesis of Bromocycloalkyl Carbamates (General Procedure)

The synthesis of the target carbamates can be achieved in a two-step process: formation of the bromo-cycloalkanol followed by reaction with an isocyanate or a chloroformate.

Synthesis cluster_step1 Step 1: Bromination of Cycloalkanol cluster_step2 Step 2: Carbamate Formation Cycloalkanol Cyclobutanol or Cyclopropanemethanol PBr3 PBr₃ or HBr Bromoalkane Bromocyclobutane or Bromocyclopropylmethane PBr3->Bromoalkane Bromoalkane2 Bromo-cycloalkane Bromoalkane->Bromoalkane2 Purification Isocyanate R-N=C=O Carbamate Bromocycloalkyl Carbamate Isocyanate->Carbamate

Caption: General synthetic scheme for bromocycloalkyl carbamates.

Step-by-Step Methodology:

  • Bromination: To a solution of the corresponding cycloalkanol (cyclobutanol or cyclopropanemethanol) in a suitable solvent (e.g., diethyl ether), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting bromo-cycloalkane by distillation.

  • Carbamate Formation: Dissolve the purified bromo-cycloalkane in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an isocyanate (e.g., phenyl isocyanate) and a catalytic amount of a suitable base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid and brine, dry the organic layer, and concentrate.

  • Purify the final carbamate product by column chromatography.

Comparison of Reactivity via Silver Nitrate Precipitation

This experiment provides a qualitative or semi-quantitative comparison of the rate of hydrolysis of the two bromo-cycloalkyl carbamates. The rate of formation of a silver bromide precipitate is used as an indicator of the reaction rate[1][6][7][13].

Reactivity_Comparison cluster_setup Experimental Setup cluster_reaction Reaction Initiation & Observation TestTubes Two test tubes, each with: - Bromocycloalkyl carbamate - Ethanol (as co-solvent) AgNO3 Add aqueous AgNO₃ solution to both tubes simultaneously TestTubes->AgNO3 WaterBath Place in a constant temperature water bath AgNO3->WaterBath Observation Observe the time taken for the formation of a precipitate (AgBr) WaterBath->Observation

Caption: Workflow for comparing the reactivity of bromocycloalkyl carbamates.

Step-by-Step Methodology:

  • Prepare two separate test tubes, each containing a solution of one of the bromo-cycloalkyl carbamates (e.g., 0.1 M) in a mixture of ethanol and water (e.g., 1:1 v/v). Ensure the concentrations are identical.

  • Prepare a solution of silver nitrate in the same ethanol/water solvent mixture (e.g., 0.1 M).

  • Equilibrate all solutions to a constant temperature in a water bath.

  • Simultaneously add an equal volume of the silver nitrate solution to each of the carbamate solutions and start a timer.

  • Observe the test tubes against a dark background and record the time at which a precipitate of silver bromide first becomes visible in each tube.

  • The compound that forms a precipitate more quickly is the more reactive one. For a more quantitative comparison, the reaction can be monitored by taking aliquots at different time points and titrating the released bromide ions.

Conclusion

The reactivity of bromocyclobutyl and bromocyclopropyl carbamates is a fascinating case study in the interplay of ring strain, carbocation stability, and neighboring group participation. The evidence strongly suggests that bromocyclopropyl carbamates will be significantly more reactive towards nucleophilic substitution than their cyclobutyl counterparts. This heightened reactivity is primarily attributed to the formation of the exceptionally stable cyclopropylcarbinyl carbocation. The presence of the carbamate group is expected to further accelerate these reactions through neighboring group participation. However, both systems are prone to complex rearrangements, leading to a variety of products. A thorough understanding of these competing factors is essential for any researcher working with these valuable and versatile chemical entities.

References

  • Chemrevise. (n.d.). 3.3 Halogenoalkanes. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]

  • Beilstein Journals. (2019, July 24). The cyclopropylcarbinyl route to γ-silyl carbocations. Retrieved from [Link]

  • Flowers, P., et al. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. In Chemistry LibreTexts. Retrieved from [Link]

  • Bentley, T. W., & Roberts, K. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554. [Link]

  • Clark, J. (2015, October). halogenoalkanes (haloalkanes) and silver nitrate. In Chemguide. Retrieved from [Link]

  • Bentley, T. W., & Roberts, K. (2025, August 10). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. In ResearchGate. Retrieved from [Link]

  • Pharm D GURU. (2025, November 13). 10. MECHANISM AND KINETICS OF SN1 REACTIONS. Retrieved from [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of 1-Bromobicyclo[1.1.1]pentane. Australian Journal of Chemistry, 43(5), 945-948.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Soderberg, T. (2024, March 20). 11.4: The SN1 Reaction. In Chemistry LibreTexts. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 111. [Link]

  • Vaia. (n.d.). Problem 47 Solvolysis of 2 -bromo-2-methylb... Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. In Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 7). Relative rate of solvolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101209953B - Applied synthesis method for bromocyclobutane.
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Agathokleous, M., et al. (2024). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. bioRxiv. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. European Journal of Chemistry, 9(1), 1–6. [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Retrieved from [Link]

  • jOeCHEM. (2019, February 9). E1--The Minor Product Following Solvolysis [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. [Link]

  • Chegg. (2022, September 10). Solved 5. Solvolysis of bromomethylcyclopentane in methanol. Retrieved from [Link]

  • Pearson. (n.d.). Silver-assisted solvolysis of bromomethylcyclopentane in methanol... Retrieved from [Link]

  • MDPI. (2025, April 16). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. International journal of molecular sciences, 23(2), 945. [Link]

  • ResearchGate. (2025, August 6). Radical scavenging mechanism of aryl carbamate: a computational case study using 3-morpholinopropyl phenyl carbamate. Retrieved from [Link]

  • Agathokleous, M., et al. (2024). Computational investigation of BMAA and its carbamate adducts as potential GluR2 modulators. bioRxiv. [Link]

  • piyopiyo.com.tw. (n.d.). Sn1 Reaction Mechanism. Retrieved from [Link]

  • Jacobsen, E. N., & Wenzel, A. G. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(2), 1045–1056. [Link]

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Comparative

Introduction: The Critical Role of Impurity Standards in Pharmaceutical Development

A Senior Application Scientist's Guide to the Certificate of Analysis for CAS 1936399-47-1 (Vonoprazan Impurity 41) In the landscape of modern drug development, the purity and safety of an Active Pharmaceutical Ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Certificate of Analysis for CAS 1936399-47-1 (Vonoprazan Impurity 41)

In the landscape of modern drug development, the purity and safety of an Active Pharmaceutical Ingredient (API) are paramount. Vonoprazan, a next-generation potassium-competitive acid blocker (P-CAB), represents a significant advancement in treating gastrointestinal disorders.[1][] Its synthesis, like any complex chemical process, can result in the formation of impurities—substances that can compromise the stability, safety, and efficacy of the final drug product.[1]

This guide focuses on a specific, known process-related impurity: CAS 1936399-47-1 , identified as Vonoprazan Impurity 41 . For researchers in process development, quality control, and toxicology, obtaining this impurity as a well-characterized reference standard is not merely a matter of procurement; it is a foundational requirement for robust analytical method development, validation, and safety assessment.

The Certificate of Analysis (CoA) is the primary document that attests to the quality of this reference standard. However, not all CoAs are created equal. A comprehensive CoA is more than a simple declaration of compliance; it is a detailed scientific report providing a transparent, data-backed profile of the material. This guide provides drug development professionals with an in-depth framework for critically evaluating the CoA for CAS 1936399-47-1, ensuring that the material you source is fit for its intended purpose and will not compromise the integrity of your research.

The Anatomy of a High-Integrity CoA for a Pharmaceutical Impurity

A CoA for a reference standard like Vonoprazan Impurity 41 must be a self-validating document, providing clear, unambiguous data. Each piece of information serves a critical purpose in establishing the material's identity, purity, and suitability for quantitative applications.

CoA ComponentScientific Rationale & Importance for CAS 1936399-47-1
Compound Identification
Compound NameMust explicitly state "Vonoprazan Impurity 41" or a systematic IUPAC name. Ambiguity is a red flag.
CAS Number1936399-47-1 . This is a unique identifier that prevents confusion with other isomers or related substances.
Lot/Batch NumberEnsures traceability of the specific batch of material tested. All analytical data must correspond to this number.
Physicochemical Data
Molecular Formula & WeightConfirms the basic chemical composition. For Vonoprazan Impurity 41, this should align with its known structure.
AppearanceA qualitative check for consistency (e.g., "White to Off-White Solid"). Deviations from the expected appearance may indicate degradation or gross contamination.
Core Analytical Data
Identity Confirmation Provides unequivocal proof of the molecular structure. This is the most critical section.
¹H NMR SpectrumConfirms the proton framework of the molecule. The CoA should state that the spectrum is "Consistent with Structure."
Mass Spectrum (MS)Confirms the molecular weight of the compound. The CoA should report the observed mass-to-charge ratio (m/z).[3][4][5][6]
Purity & Assay
Purity by HPLCDetermines the percentage of the main compound relative to other detectable impurities. A purity value of >98% is typically expected for a high-quality reference standard.[1][7]
Assay (by qNMR or Mass Balance)Provides the true concentration or mass fraction of the compound, accounting for non-chromatophoric impurities, water, and residual solvents. This is essential for accurate quantitative work.
Residuals Analysis
Water ContentDetermined by methods like Karl Fischer titration. Water content is critical for calculating accurate concentrations of stock solutions.
Residual SolventsQuantifies solvents remaining from the synthesis and purification process. This is crucial for both safety (some solvents are toxic) and accurate weighing.
Documentation
Date of Analysis & ApprovalProvides a timeline for the testing and demonstrates that the data has been reviewed and approved by a qualified individual.

Core Analytical Techniques: A Comparative Overview

The trustworthiness of a CoA is directly linked to the analytical techniques used to generate the data. For a pharmaceutical impurity standard, a multi-technique approach is non-negotiable. Each method provides an orthogonal piece of evidence, collectively building a comprehensive quality profile.

TechniquePrimary PurposeWhat It Reveals about CAS 1936399-47-1
¹H NMR Spectroscopy Identity & Structural ConfirmationProvides a "fingerprint" of the molecule's proton structure. Essential for distinguishing between isomers, which are common impurities in drug synthesis.[8][9][10]
Mass Spectrometry (MS) Identity & Molecular WeightConfirms the molecular mass of the compound, verifying that it is not a salt form or an unexpected adduct.[4][6]
HPLC-UV Purity AssessmentSeparates the main compound from process-related and degradation impurities. The area-under-the-curve provides a relative purity value.[1][7][11]
Quantitative NMR (qNMR) Absolute Purity (Assay)An absolute quantification method that determines the concentration of the analyte by comparing its NMR signal integral to that of a certified internal standard.
Gas Chromatography (GC) Residual Solvent AnalysisSeparates and quantifies volatile organic compounds (solvents) that may remain after manufacturing.
Karl Fischer Titration Water ContentAn electrochemical method that specifically and accurately quantifies the amount of water in the material.

Workflow for Qualification of a Reference Standard

The generation of a reliable CoA follows a logical progression of analytical tests. Each step builds upon the last, culminating in a complete and trustworthy profile of the material.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Residuals cluster_2 Phase 3: Final Qualification A Receive New Batch of CAS 1936399-47-1 B Mass Spectrometry (MS) Verify Molecular Weight A->B Initial Check C ¹H NMR Spectroscopy Confirm Structural Integrity B->C Structure Check D HPLC Purity Analysis (>98% Area?) C->D Proceed if Identity Confirmed E Residual Solvent Analysis (GC) (Meet Specification?) D->E F Water Content (Karl Fischer) (Quantify) E->F G Quantitative NMR (qNMR) Assign Absolute Assay Value F->G Proceed if Purity Confirmed H Compile All Data G->H I Generate Certificate of Analysis (CoA) with Full Data & Signature H->I G start Receive CoA for CAS 1936399-47-1 q1 Does CoA include ¹H NMR & MS data? start->q1 q2 Is ¹H NMR spectrum consistent with structure? q1->q2 Yes reject REJECT or QUERY SUPPLIER High Risk Material q1->reject No q3 Is HPLC Purity >98%? q2->q3 Yes q2->reject No q4 Is Assay by qNMR or Mass Balance provided? q3->q4 Yes q3->reject No (<95%) or Borderline (95-98%) accept_quant ACCEPT Fit for Quantitative Use q4->accept_quant Yes accept_qual ACCEPT Fit for Qualitative Use Only q4->accept_qual No

Sources

Validation

Validating Stereochemistry of 3-Substituted Cyclobutyl Carbamates

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Cis-Diequatorial" Imperative In medicinal chemistry, the cyclobutane ring is a high-value b...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Cis-Diequatorial" Imperative

In medicinal chemistry, the cyclobutane ring is a high-value bioisostere for phenyl or alkyl chains, offering unique vectors for exploring chemical space. However, the validation of stereochemistry in 1,3-disubstituted cyclobutanes (such as 3-substituted cyclobutyl carbamates) is frequently misinterpreted due to the ring’s dynamic "puckering."

Unlike cyclohexane, where trans-1,2 is the stable diequatorial form, 1,3-disubstituted cyclobutanes follow an inverted stability rule :

  • Cis-Isomer: Adopts the thermodynamically preferred diequatorial conformation.

  • Trans-Isomer: Forced into a pseudo-axial/pseudo-equatorial conformation, introducing significant cross-ring strain.

This guide outlines the definitive protocols to distinguish these isomers, prioritizing solution-phase NMR (NOE) as the high-throughput workhorse, validated by X-ray crystallography and computational modeling.

Part 1: Comparative Analysis of Validation Methods

Method 1: Nuclear Magnetic Resonance (NMR) – The Workhorse
  • Mechanism: Exploits the spatial proximity of protons (NOE) and electronic shielding environments (

    
    ) defined by the ring's puckering.
    
  • Verdict: The most practical method for routine assignment.

  • Critical Insight: In the stable cis-diequatorial conformer, the methine protons (H1 and H3) are oriented pseudo-axially on the same face of the ring, leading to a diagnostic NOE signal.

Method 2: X-Ray Crystallography – The Gold Standard
  • Mechanism: Direct diffraction analysis of the solid-state structure.

  • Verdict: Absolute certainty, but low throughput. Essential for confirming the "first-in-class" scaffold but impractical for library screening.

  • Critical Insight: Solid-state packing forces can sometimes lock the ring in a conformation different from the solution state, though the relative stereochemistry (cis vs. trans) remains invariant.

Method 3: DFT-GIAO Calculation – The Modern Adjunct
  • Mechanism: Quantum mechanical prediction of NMR shielding tensors (GIAO) to compare with experimental data.

  • Verdict: Excellent for resolving ambiguous cases where NOE signals are overlapped or weak.

  • Critical Insight: Must account for Boltzmann-weighted averaging of puckered conformers to be accurate.

Comparison Matrix
Feature1D/2D NMR (NOE/ROESY)X-Ray CrystallographyDFT-GIAO Prediction
Primary Output Spatial Proximity (H-H)Absolute ConfigurationCalculated

& Energy
Throughput High (Minutes)Low (Days/Weeks)Medium (Hours)
Sample Req. ~2-5 mg (Solution)Single CrystalStructure File
Cost LowHighLow (Compute Time)
Ambiguity Low (if signals resolved)NoneLow (depends on theory level)

Part 2: Detailed Technical Analysis & Protocols

The NMR Logic: Why "Cis" is Distinct

The assignment hinges on the conformational preference of the 1,3-system.

  • The Cis-Isomer (Diequatorial):

    • Conformation: Both substituents (Carbamate at C1, R at C3) are pseudo-equatorial.

    • Proton Geometry: The methine protons H1 and H3 are pseudo-axial .

    • Diagnostic Signal (NOE): Because H1 and H3 are both axial and on the same face of the puckered ring (syn-axial), they exhibit a strong Transannular NOE correlation .

    • Chemical Shift: Pseudo-axial protons are typically shielded (upfield) relative to equatorial protons.

  • The Trans-Isomer (Axial/Equatorial):

    • Conformation: One substituent is pseudo-axial, the other pseudo-equatorial.

    • Proton Geometry: H1 is equatorial, H3 is axial (or vice versa).

    • Diagnostic Signal (NOE): H1 and H3 are on opposite faces (anti). NO NOE correlation is observed between H1 and H3.

    • Chemical Shift: The signals are often deshielded (downfield) compared to the cis isomer due to equatorial positioning.

Experimental Protocol: 1D NOE / 2D NOESY

Objective: Detect the H1–H3 transannular correlation.

  • Sample Prep: Dissolve 5–10 mg of the carbamate in 0.6 mL of high-quality deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Note: DMSO often improves peak separation.
  • 1H Assignment: Acquire a standard 1H spectrum. Identify the carbamate methine (H1, typically

    
     4.0–5.0 ppm) and the C3-methine (H3, 
    
    
    
    varies by substituent).
  • NOE Experiment:

    • Option A (1D NOE): Selectively irradiate the H1 resonance. Look for enhancement at the H3 position.

    • Option B (2D NOESY/ROESY): Acquire a phase-sensitive NOESY with a mixing time (

      
      ) of 500–800 ms.
      
  • Interpretation:

    • Positive Cross-peak (H1–H3): Confirms Cis stereochemistry.

    • Absence of Cross-peak: Strongly suggests Trans (confirm with lack of other transannular signals).

X-Ray Crystallography Workflow

Objective: Unambiguous structural proof.

  • Crystal Growth: Attempt slow evaporation using a binary solvent system (e.g., EtOAc/Heptane or DCM/Pentane). Carbamates often crystallize well due to H-bonding potential.

  • Derivatization (If needed): If the carbamate is an oil, hydrolyze to the free amine and form a salt (e.g., HCl or Tosylate), or react with p-bromophenyl isocyanate to introduce a heavy atom and improve crystallinity.

Part 3: Visualization & Decision Logic

Decision Tree for Stereochemical Assignment

The following diagram outlines the logical flow for assigning stereochemistry, moving from rapid NMR checks to advanced validation.

StereochemAssignment Start Isolate 3-Substituted Cyclobutyl Carbamate HNMR Acquire 1H NMR (Identify H1 & H3) Start->HNMR NOE Run 1D NOE / 2D NOESY (Irradiate H1) HNMR->NOE ResultNOE Is H1-H3 Correlation Observed? NOE->ResultNOE Cis Assignment: CIS (Diequatorial Conformers) H1/H3 are Syn-Axial ResultNOE->Cis Yes (Strong) Trans Assignment: TRANS (Axial/Equatorial) H1/H3 are Anti ResultNOE->Trans No Ambiguous Ambiguous/Overlap? ResultNOE->Ambiguous Unclear DFT DFT-GIAO Calculation Compare predicted shifts Ambiguous->DFT Quick Check XRay X-Ray Crystallography (Derivatize if oil) Ambiguous->XRay Definitive

Caption: Logical workflow for assigning cis/trans stereochemistry in 1,3-disubstituted cyclobutanes.

Schematic: The "Cis-Diequatorial" NOE Effect

Understanding the 3D spatial arrangement is crucial. The diagram below illustrates why the cis isomer gives a signal while the trans does not.

NOE_Mechanism cluster_cis Cis-Isomer (Stable Diequatorial) cluster_trans Trans-Isomer (Axial/Equatorial) C1_cis C1 (Carbamate eq) H1_cis H1 (Axial-Up) C1_cis->H1_cis C3_cis C3 (R-group eq) H3_cis H3 (Axial-Up) C3_cis->H3_cis H1_cis->H3_cis STRONG NOE (Distance < 3.0 Å) C1_trans C1 (Carbamate eq) H1_trans H1 (Axial-Up) C1_trans->H1_trans C3_trans C3 (R-group ax) H3_trans H3 (Equatorial-Down) C3_trans->H3_trans H1_trans->H3_trans NO NOE (Distance > 4.0 Å)

Caption: 3D spatial proximity of H1 and H3 in the cis-diequatorial conformation vs. the trans-isomer.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes.[1] Journal of the American Chemical Society, 91(18), 5124–5130. Link

  • Loriot, M., et al. (2021). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Bicyclo[1.1.1]pentanes and Cyclobutanes. The Journal of Organic Chemistry, 75(6), 1956–1975. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. (Chapter 8: Stereochemistry and Conformation). Link

  • Parish, C. A., et al. (2019). Upadacitinib (ABT-494), A Selective JAK1 Inhibitor: Structure and Stereochemistry. Journal of Medicinal Chemistry (Reference context for drug scaffolds). Link

Sources

Safety & Regulatory Compliance

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